molecular formula C8H18N2O B13930195 2-(1-Ethylpiperazin-2-yl)ethan-1-ol CAS No. 61155-10-0

2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Cat. No.: B13930195
CAS No.: 61155-10-0
M. Wt: 158.24 g/mol
InChI Key: VEBLBIOGDJTQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a synthetic piperazine derivative of interest in medicinal chemistry and drug discovery research. Piperazine scaffolds are privileged structures in pharmaceutical development, known for enhancing water solubility and contributing to favorable binding affinity with biological targets . Over 85% of FDA-approved drugs contain heterocyclic moieties like piperazine, underscoring their fundamental role in designing bioactive molecules . This compound serves as a versatile building block for constructing more complex molecules. Researchers utilize it in the synthesis of novel compounds for screening against various biological targets. Piperazine derivatives are frequently incorporated into molecular designs intended to probe kinase pathways and other key cellular receptors . Its structural features make it a valuable intermediate in developing potential therapeutic agents, particularly in oncology research where similar compounds have shown promising cytostatic activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

61155-10-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(1-ethylpiperazin-2-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-2-10-5-4-9-7-8(10)3-6-11/h8-9,11H,2-7H2,1H3

InChI Key

VEBLBIOGDJTQTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1CCO

Origin of Product

United States

Foundational & Exploratory

2-(1-Ethylpiperazin-2-yl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural, Physicochemical, and Synthetic Profiling of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol: A Technical Whitepaper

Executive Summary

Piperazine derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, serving as foundational scaffolds for central nervous system (CNS) agents, antimicrobials, and anthelmintics. Among these, 2-(1-Ethylpiperazin-2-yl)ethan-1-ol emerges as a highly specialized, bifunctional intermediate. By combining the lipophilic N1-ethyl substitution of 1-ethylpiperazine [1] with the polar, hydrogen-bonding capacity of a C2-ethanol appendage [2], this molecule offers a unique steric and electronic profile. This whitepaper provides an authoritative guide on its structural properties, a causality-driven synthetic methodology, and its pharmacological applications.

Structural Biology & Chemical Identity

The core structure of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol (Molecular Formula:


) is defined by a six-membered saturated diazine ring. The asymmetry introduced by the C2-hydroxyethyl group fundamentally alters the chemical reactivity of the adjacent N1 and distal N4 nitrogen atoms.
  • Steric Hindrance: The bulky C2-ethanol group creates significant steric shielding around the N1 position. This makes the N4 position the kinetic site for electrophilic attack.

  • Electronic Effects: The hydroxyl group acts as a potent hydrogen-bond donor and acceptor, heavily influencing the molecule's topological polar surface area (TPSA) and its interaction with aqueous solvent environments, thereby lowering its partition coefficient (LogP) compared to unsubstituted alkylpiperazines [3].

Physicochemical Profiling

To facilitate formulation and downstream synthesis, the physicochemical properties of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol have been extrapolated from its parent structures, 1-ethylpiperazine and 2-(piperazin-2-yl)ethan-1-ol.

PropertyValue (Calculated/Extrapolated)Scientific Rationale
Molecular Weight 158.24 g/mol Derived from empirical formula (

).
Physical State Viscous pale-yellow liquidIntermolecular H-bonding from the hydroxyl group increases viscosity.
Boiling Point ~210–230 °CSignificantly higher than 1-ethylpiperazine (157 °C) due to the C2-ethanol dipole interactions.
LogP (Octanol/Water) -0.1 to 0.4The hydrophilic balance is maintained by the dual amines and the terminal hydroxyl group.
pKa (N4, N1) ~9.2 (N4), ~5.5 (N1)N1 basicity is suppressed by the inductive electron-withdrawing effect of the adjacent C2-ethanol group.

Causal Synthetic Methodology: A Regioselective Approach

As a Senior Application Scientist, I emphasize that the primary challenge in synthesizing asymmetrically substituted piperazines is regioselectivity . Attempting direct N1-alkylation of 2-(piperazin-2-yl)ethan-1-ol without protection inevitably yields a complex mixture of N4-alkylated and N1,N4-dialkylated byproducts due to the higher nucleophilicity of the unhindered N4 position.

To bypass this, we employ a self-validating, three-phase workflow: Regioselective Protection


 Reductive Amination 

Deprotection.

Workflow SM Starting Material 2-(Piperazin-2-yl)ethan-1-ol Step1 Step 1: Regioselective Protection Boc2O, TEA, DCM, 0°C SM->Step1 Exploits N4 steric accessibility Step2 Step 2: Reductive Amination Acetaldehyde, NaBH(OAc)3, DCE Step1->Step2 Prevents N4 cross-alkylation Step3 Step 3: Acidic Deprotection TFA/DCM, RT Step2->Step3 Cleaves Boc protecting group Product Final Product 2-(1-Ethylpiperazin-2-yl)ethan-1-ol Step3->Product Basic neutralization & isolation

Stepwise regioselective synthesis workflow for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol.
Experimental Protocol

Phase 1: Regioselective N4-Boc Protection

  • Causality: We exploit the steric bulk at C2. Di-tert-butyl dicarbonate (

    
    ) will kinetically favor the unhindered N4 amine, leaving the N1 amine free for subsequent functionalization.
    
  • Procedure: Dissolve 2-(piperazin-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool the system to 0 °C to maximize kinetic control. Dropwise add

    
     (1.0 eq) and stir for 4 hours.
    
  • Self-Validation: Perform LC-MS on the crude mixture. A mass shift of exactly +100 Da (

    
     = 231.1) confirms mono-protection. The absence of a +200 Da peak validates the regioselectivity.
    

Phase 2: Reductive Amination at N1

  • Causality: Direct alkylation with ethyl iodide risks over-alkylation, forming irreversible quaternary ammonium salts. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (

    
    ) is chosen because 
    
    
    
    is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde.
  • Procedure: Dissolve the N4-Boc intermediate in 1,2-dichloroethane (DCE). Add acetaldehyde (1.5 eq) and a catalytic amount of glacial acetic acid. Stir for 30 minutes to form the iminium ion. Portion-wise add

    
     (1.5 eq) and stir at room temperature for 12 hours. Quench with saturated 
    
    
    
    and extract with DCM.
  • Self-Validation: TLC (Ninhydrin stain) should reveal the disappearance of the secondary amine spot. LC-MS will confirm the addition of the ethyl group (

    
     = 259.2).
    

Phase 3: Acidic Deprotection & Isolation

  • Causality: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) cleanly cleaves the carbamate, releasing the target free base as a TFA salt, which must be neutralized to recover the active nucleophilic piperazine.

  • Procedure: Dissolve the intermediate in a 1:4 mixture of TFA and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure. Pass the residue through a basic ion-exchange resin (or neutralize with 1M NaOH and extract with a polar organic solvent like ethyl acetate).

  • Self-Validation:

    
    -NMR must show the complete disappearance of the massive 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group), confirming total deprotection.
    

Pharmacological Relevance & SAR Mapping

Derivatives of piperazine-alkanols are highly sought after in the development of Sigma-1 (


) receptor ligands and novel antifungal azoles[4]. The 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold is uniquely positioned for these applications due to its distinct Structure-Activity Relationship (SAR) profile.

Pharmacology cluster_0 Pharmacophore Mapping Ligand 2-(1-Ethylpiperazin-2-yl)ethan-1-ol N1 N1-Ethyl Group (Lipophilic Pocket) Ligand->N1 N4 N4-Amine (H-Bond Acceptor/Donor) Ligand->N4 C2 C2-Ethanol (Polar Residue Targeting) Ligand->C2 Receptor Target Receptors (Sigma-1 / GPCRs) N1->Receptor N4->Receptor C2->Receptor Outcome Therapeutic Efficacy (CNS / Antimicrobial) Receptor->Outcome Signal Modulation

Structure-activity relationship mapping of the 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold.
  • CNS Targeting (

    
     Receptors):  The N1-ethyl group perfectly occupies the hydrophobic primary binding pocket of the 
    
    
    
    receptor, while the basic N4 nitrogen forms a critical salt bridge with Asp126. The C2-ethanol group provides an anchor for further extension, allowing medicinal chemists to attach bulky aromatic rings (via etherification or esterification) to target the secondary hydrophobic pocket, drastically increasing receptor affinity and selectivity [4].
  • Antimicrobial Intermediates: In the synthesis of fluoroquinolones (e.g., ciprofloxacin analogs), the N4 nitrogen of the piperazine ring is coupled to the quinolone core. The C2-ethanol group increases the water solubility of the resulting antibiotic, improving oral bioavailability and cellular penetration against Gram-negative bacteria.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79196, 1-Ethylpiperazine." PubChem, [Link].

  • ACS Publications. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, [Link].

1,2-disubstituted piperazine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2-Disubstituted Piperazine Derivatives for Drug Discovery

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1] While 1,4-disubstituted piperazines are ubiquitous, the exploration of carbon-substituted analogs, particularly 1,2-disubstituted derivatives, represents a significant and underexplored frontier in drug discovery.[2][3] This substitution pattern introduces chirality and conformational constraints that can be exploited to achieve enhanced potency, selectivity, and novel intellectual property. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the stereoselective synthesis, conformational analysis, and therapeutic applications of 1,2-disubstituted piperazines. We will delve into the causality behind synthetic strategies, present self-validating experimental protocols, and illustrate key concepts with data-driven visualizations to empower the rational design of next-generation therapeutics based on this versatile scaffold.

The Strategic Advantage of 1,2-Disubstitution

The vast majority of piperazine-containing drugs feature substitution only at the N1 and N4 positions.[2][3] This chemical space, while fruitful, is heavily populated. Introducing a substituent at the C2 position breaks the molecule's symmetry and creates a stereocenter, opening up a three-dimensional chemical space that offers distinct advantages:

  • Improved Target Engagement: The defined stereochemistry and conformational rigidity of 1,2-disubstituted piperazines allow for more precise and optimized interactions with chiral biological targets like enzyme active sites and receptor pockets.[4]

  • Enhanced Selectivity: By presenting substituents in a fixed spatial orientation, it is possible to design ligands that selectively bind to a specific receptor subtype, reducing off-target effects and improving the therapeutic window.

  • Novel Chemical Space: Moving beyond the "flatland" of 1,4-substitution provides access to novel molecular architectures, offering a path to new intellectual property and first-in-class medicines.[5]

The primary challenge, and therefore the opportunity, lies in the precise control of stereochemistry during synthesis. The ability to selectively generate cis or trans diastereomers, as well as specific enantiomers, is paramount to unlocking the full potential of this scaffold.

Stereoselective Synthetic Strategies

The synthesis of C-substituted piperazines requires more sophisticated strategies than the straightforward N-alkylation or amination reactions used for 1,4-analogs.[6] The key is to control the formation of the stereocenter at C2 relative to the substituent at N1.

Causality in Synthetic Design

The choice of synthetic route is dictated by the desired stereochemical outcome. For instance, methods that rely on cyclization of chiral precursors derived from amino acids offer a reliable way to control the absolute stereochemistry at C2.[7] In contrast, catalytic asymmetric methods provide a more flexible approach to generating enantiomerically enriched products from achiral starting materials.[8]

Below is a logical workflow illustrating the decision-making process in synthesizing a target 1,2-disubstituted piperazine.

G start Define Target Molecule (Stereochemistry: cis/trans, R/S) chiral_pool Chiral Pool Synthesis (e.g., from Amino Acids) start->chiral_pool Absolute stereochemistry is primary goal asymmetric Catalytic Asymmetric Synthesis start->asymmetric Flexibility and access to both enantiomers needed diastereo Diastereoselective Cyclization start->diastereo Relative stereochemistry (cis/trans) is key product Target 1,2-Disubstituted Piperazine chiral_pool->product Yields enantiopure product asymmetric->product Yields enantioenriched product diastereo->product Yields diastereomerically enriched product

Caption: Synthetic strategy selection workflow.

Synthesis of cis-Disubstituted Piperazines

A powerful and modular approach for synthesizing enantiomerically enriched cis-2,6-disubstituted piperazines (a close relative of 1,2-disubstituted systems with similar challenges) involves a key Palladium-catalyzed intramolecular carboamination reaction.[7] This method leverages readily available amino acid precursors to set the stereochemistry.

Rationale: The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by reductive elimination. The stereochemistry of the starting diamine, derived from a natural amino acid, directly translates to the cis configuration of the final product, demonstrating excellent stereocontrol.[7]

Asymmetric Allylic Alkylation

For the direct creation of a chiral tertiary center at the C2 position, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones is a state-of-the-art method.[8] This reaction generates highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.

Rationale: This approach is highly effective because it constructs the chiral center on a pre-formed heterocyclic ring. The use of a chiral phosphinooxazoline (PHOX) ligand is critical for inducing high levels of enantioselectivity by creating a chiral environment around the palladium catalyst.[8]

Conformational Analysis: The Key to Bioactivity

The piperazine ring typically adopts a low-energy chair conformation.[1][9] In a 1,2-disubstituted piperazine, the substituents at N1 and C2 can occupy either axial (ax) or equatorial (eq) positions. This conformational preference is not trivial; it dictates the three-dimensional shape of the molecule and its ability to fit into a protein's binding site.

An equatorial orientation is generally favored for bulky substituents to minimize steric strain (A-value). However, the interplay between the N1 and C2 substituents can lead to more complex conformational landscapes, including the potential for twist-boat conformations in highly substituted systems.[2]

Caption: Impact of conformation on receptor binding.

The bioactive conformation—the specific shape the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. Therefore, understanding the energetic landscape of different conformers is crucial for rational drug design. For example, a CXCR3 antagonist featuring a 2'(S)-ethylpiperazine moiety showed a remarkable affinity of 0.2 nM, highlighting the profound effect of a specific stereoisomer and its preferred conformation on receptor binding.[10]

Applications in Drug Discovery & SAR

The utility of 1,2-disubstituted piperazines spans multiple therapeutic areas. The ability to fine-tune the structure in three dimensions allows for optimization against various targets.

Case Study: Anticancer Agents

Piperazine derivatives are prevalent in oncology, particularly as kinase inhibitors.[1][11] The introduction of a C2-substituent can enhance binding affinity and selectivity. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown significant cytotoxic and anti-proliferative effects, with selective efficacy against melanoma cell lines.[12]

Structure-Activity Relationship (SAR): The SAR for this class often reveals that:

  • N1-Substituent: Typically a large, often aromatic group that occupies a hydrophobic pocket in the target protein.

  • C2-Substituent: The size, stereochemistry, and electronics of this group are critical for fine-tuning potency and selectivity. For example, adding a fluorine atom to the aryl ring at C2 can significantly increase potency.[12]

Data Summary: Biological Activity

The following table summarizes the activity of representative C-substituted piperazine derivatives, illustrating the diverse targets they can modulate.

Compound ClassTarget/ApplicationKey Structural FeatureReported Activity (IC₅₀ / Kᵢ)Reference
Pyridyl-piperazinyl-piperidinesCXCR3 Antagonist2'(S)-Ethylpiperazine0.2 nM (IC₅₀)[10]
1-(2-Aryl-2-adamantyl)piperazinesAnticancer (Melanoma)2-Aryl-2-adamantyl groupLow µM (GI₅₀)[12]
Benzimidazole-piperazinesAnthelmintic/Antineoplastic2-(Thioacetyl)piperazine linker34-40 µM (IC₅₀)[11]
Imatinib AnaloguesKinase InhibitorChiral α-tertiary piperazineComparable to Imatinib[8]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key synthetic and analytical procedures.

Protocol: Asymmetric Synthesis of a cis-2,6-Disubstituted Piperazine

This protocol is adapted from the Pd-catalyzed carboamination methodology described by Wolfe et al.[7], a robust method for establishing the cis stereorelationship.

Materials:

  • N1-aryl-N2-allyl-1,2-diamine precursor (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd(OAc)₂ (5 mol %)

  • (S)-BINAP (7.5 mol %)

  • NaOt-Bu (2.2 eq)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, (S)-BINAP, and NaOt-Bu.

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add the N1-aryl-N2-allyl-1,2-diamine precursor and the aryl bromide to the flask.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Validation: The stereochemical outcome (cis diastereomer) and enantiomeric excess should be confirmed by 1H NMR (NOE experiments) and chiral HPLC analysis, respectively.

Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized chiral piperazine derivative.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

Procedure:

  • Method Development: Screen various mobile phase compositions (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomers. A typical starting condition is 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL of the sample onto the column.

  • Data Analysis: Integrate the peak areas for the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

  • Racemic Standard: For validation, inject a sample of the corresponding racemic material to confirm the identity of the two enantiomeric peaks.

Future Perspectives

The exploration of 1,2-disubstituted piperazines is poised for significant growth. Future advancements will likely focus on:

  • Novel Catalytic Methods: Development of new catalytic systems for even more efficient and versatile access to complex stereoisomers.[5]

  • Fragment-Based Drug Design (FBDD): Using chiral piperazine fragments to build highly optimized leads with superior drug-like properties.

  • Computational Chemistry: Employing advanced molecular modeling and conformational analysis to predict the bioactive conformations and guide the design of new derivatives with improved target affinity.[13][14]

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: 2-Substituted and 1,2-Disubstituted Piperidines Source: ResearchGate URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: ACS Catalysis URL: [Link]

  • Title: Assembly of 2-substituted piperazines 1 (a) and fused piperazine... Source: ResearchGate URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage Source: Taylor & Francis Online URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL: [Link]

  • Title: Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity Source: PubMed URL: [Link]

  • Title: Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease Source: ScienceDirect URL: [Link]

  • Title: A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities Source: Bentham Science URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL: [Link]

  • Title: Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide Source: MDPI URL: [Link]

  • Title: PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY Source: International Journal of Biology, Pharmacy and Allied Sciences URL: [Link]

  • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech URL: [Link]

  • Title: Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity Source: PubMed URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]

  • Title: A stereospecific synthesis of tetra-substituted chiral piperazines Source: Sultan Qaboos University Journal for Science URL: [Link]

  • Title: II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists Source: PubMed URL: [Link]

  • Title: Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity Source: MDPI URL: [Link]

Sources

Difference between C-substituted and N-substituted piperazine ethanols

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and pharmacological distinctions between N-substituted (1-piperazineethanol) and C-substituted (specifically 2-(2-hydroxyethyl)piperazine) piperazine ethanols.

Strategic Implications for Medicinal Chemistry and Drug Design

Executive Summary

In piperazine-based drug discovery, the position of the hydroxyethyl substituent dictates not only the synthetic route but also the metabolic fate and receptor binding profile of the final molecule.

  • N-Substituted (1-Piperazineethanol): The industrial standard. It serves as a cost-effective, achiral linker but suffers from metabolic susceptibility via N-dealkylation.

  • C-Substituted (2-Piperazineethanol): A "privileged" chiral scaffold. It offers superior metabolic stability (C–C bond vs. C–N bond) and stereochemical vectors for precise receptor targeting, though it requires more complex, multi-step synthesis.

Structural & Stereochemical Fundamentals

The fundamental difference lies in the attachment point of the ethanol (hydroxyethyl) chain to the piperazine ring.

FeatureN-Substituted (N-HEP) C-Substituted (C-HEP)
IUPAC Name 2-(piperazin-1-yl)ethanol2-(piperazin-2-yl)ethanol
Connectivity Ethanol chain attached to Nitrogen (N1) Ethanol chain attached to Carbon (C2)
Chirality Achiral (unless other substituents exist)Chiral (C2 is a stereocenter; exists as R or S enantiomers)
Basicity Sites 1 Tertiary Amine (N1), 1 Secondary Amine (N4)2 Secondary Amines (N1, N4)
Symmetry

plane of symmetry (approximate)
Asymmetric (

)
Visualization: Structural Isomerism

Structures cluster_0 N-Substituted (1-Piperazineethanol) cluster_1 C-Substituted (2-(2-Hydroxyethyl)piperazine) N_struct N1-CH2-CH2-OH (Tertiary Amine) | Piperazine Ring | N4-H (Secondary Amine) C_struct C2-CH2-CH2-OH (Chiral Center) | Piperazine Ring | N1-H & N4-H (Both Secondary Amines)

Caption: Structural divergence showing the achiral N-linkage versus the chiral C-linkage.[1]

Synthetic Pathways: Accessibility vs. Precision

The synthesis of these two isomers represents a trade-off between scalability and structural control.

N-Substituted: The Industrial Route

Mechanism: Nucleophilic attack of piperazine on ethylene oxide.

  • Pros: Single step, inexpensive, high atom economy.

  • Cons: Hard to stop at mono-substitution (bis-alkylation byproduct), no stereocontrol.

C-Substituted: The Chiral Pool Route

Mechanism: Cyclization of amino acid precursors (e.g., Glutamic acid derivatives) or reduction of pyrazines.

  • Pros: Access to pure enantiomers (R or S), orthogonal protection of nitrogens possible.

  • Cons: Multi-step, requires expensive chiral starting materials or resolution.

Synthesis cluster_N Pathway A: N-Substitution (Industrial) cluster_C Pathway B: C-Substitution (Stereoselective) Piperazine Piperazine N_Prod 1-Piperazineethanol (Racemic/Achiral) Piperazine->N_Prod  Nucleophilic Ring Opening   EO Ethylene Oxide EO->N_Prod AminoAcid L-Glutamic Acid / Amino Acid Cyclization Intramolecular Cyclization AminoAcid->Cyclization Reduction Amide Reduction (LiAlH4) Cyclization->Reduction C_Prod (S)-2-(2-Hydroxyethyl)piperazine (Enantiopure) Reduction->C_Prod

Caption: Contrast between direct alkylation (N-sub) and chiral pool synthesis (C-sub).

Physicochemical Properties & Reactivity[1][4][5]

The shift of the ethanol chain from Nitrogen to Carbon alters the electronic landscape of the molecule.

pKa and Ionization[6]
  • N-Substituted: The hydroxyethyl group exerts an electron-withdrawing inductive effect (-I) on N1, lowering its pKa (approx 9.2) compared to unsubstituted piperazine (9.8). The molecule exists as a mixture of mono-cation and di-cation at physiological pH.

  • C-Substituted: Both nitrogens are secondary amines. While the C2-hydroxyethyl group still has a weak inductive effect, the basicity of the secondary amines remains higher (pKa ~9.6–9.8). This makes C-HEP a slightly stronger base, influencing membrane permeability.

Functionalization Potential[5][7][8]
  • N-HEP: Only one secondary amine (N4) is available for library generation (e.g., amide coupling, reductive amination). The primary alcohol can be esterified.

  • C-HEP: Possesses two secondary amines (N1 and N4) with distinct steric environments.

    • N1: Sterically hindered by the C2-ethanol chain.

    • N4: Sterically accessible.

    • Application: This allows for regioselective functionalization , enabling the creation of "bis-functionalized" scaffolds where different pharmacophores are attached to N1 and N4.

Pharmacological & Metabolic Implications[4][5]

This is the most critical differentiator for drug development.

Metabolic Stability (The "Soft Spot" Issue)[4]
  • N-Substituted Vulnerability: The N–C bond of the hydroxyethyl chain is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) facilitate N-dealkylation , cleaving the chain and generating unsubstituted piperazine metabolites. This can lead to rapid clearance and loss of efficacy.

  • C-Substituted Robustness: The chain is attached via a C–C bond , which is metabolically inert under standard oxidative conditions. This modification significantly extends the half-life (

    
    ) of the drug candidate.
    
Receptor Binding (SAR)
  • Chirality as a Tool: C-substituted analogs allow researchers to probe the stereochemical requirements of a binding pocket. Often, one enantiomer (e.g., S-C-HEP) will show 100x greater affinity than the other, improving the therapeutic index.

Metabolism cluster_N_met Metabolism: N-Substituted cluster_C_met Metabolism: C-Substituted N_Drug N-Sub Drug CYP CYP450 (Oxidation) N_Drug->CYP Cleavage N-Dealkylation (Linker Lost) CYP->Cleavage C_Drug C-Sub Drug CYP2 CYP450 C_Drug->CYP2  C-C Bond Resists Cleavage   Stable Metabolically Stable (Linker Retained) CYP2->Stable  C-C Bond Resists Cleavage  

Caption: N-dealkylation leads to fragmentation, whereas C-substitution retains scaffold integrity.

Analytical Differentiation

When characterizing these isomers, standard techniques yield distinct signatures.

MethodN-Substituted (1-Piperazineethanol) C-Substituted (2-Piperazineethanol)
Mass Spectrometry (MS) Fragmentation often shows loss of the hydroxyethyl chain (

).
Ring fragmentation dominates; the side chain is retained on the fragment.
1H NMR Symmetric-like: Ring protons appear as two multiplets (AA'BB' system) if N4 is unsubstituted.Complex: Multiplets for every ring proton are distinct due to the chiral center. The methine proton at C2 is diagnostic.
Chiral HPLC Single peak (Achiral).Separates into two enantiomers (R and S).

References

  • Synthesis of 2-(2-hydroxyethyl)piperazine via Pyrazine Reduction: Kitchen, L. J., & Hanson, E. S. (1951). Antibiotics & Chemotherapy, 73, 1838.
  • pKa Determination of Piperazine Derivatives: Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Metabolic Stability of Piperazine Scaffolds: Yeung, K. S., et al. (2013). Metabolic Stability and Structure-Activity Relationships of Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Asymmetric Synthesis of C-Substituted Piperazines: Rossen, K., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1][3] RSC Advances. Link

  • Analytical Data for 1-(2-Hydroxyethyl)piperazine: NIST Chemistry WebBook, SRD 69. Link

Sources

In-Depth Technical Guide: Structural, Synthetic, and Analytical Profiling of 1-Ethyl-2-(2-hydroxyethyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) agents, antivirals, and kinase inhibitors. While


-disubstituted piperazines are ubiquitous, 

-substituted variants like 1-ethyl-2-(2-hydroxyethyl)piperazine offer enhanced three-dimensional complexity and distinct vectorization of pharmacophores.

The introduction of a substituent at the C2 position breaks the symmetry of the piperazine ring, generating a chiral center and fundamentally altering the molecule's conformational dynamics. This whitepaper provides a comprehensive, self-validating framework for the asymmetric synthesis, stereochemical profiling, and analytical resolution of 1-ethyl-2-(2-hydroxyethyl)piperazine isomers.

Structural and Stereochemical Framework

The nomenclature "1-ethyl-2-(2-hydroxyethyl)piperazine" denotes a piperazine core with an ethyl group at the N1 position and a 2-hydroxyethyl group at the C2 position. The unsubstituted N4 position remains a secondary amine.

Stereoisomerism and Conformational Dynamics

The C2 carbon is a stereocenter, yielding two distinct enantiomers:


-1-ethyl-2-(2-hydroxyethyl)piperazine and 

-1-ethyl-2-(2-hydroxyethyl)piperazine. Unlike carbon stereocenters, the N1 nitrogen undergoes rapid pyramidal inversion at room temperature (activation barrier

kJ/mol). Consequently, the stereochemistry of the molecule is entirely dictated by the C2 configuration.

In solution, the piperazine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 2-hydroxyethyl group at C2 strongly prefers the equatorial position. The rapidly inverting N1 nitrogen will similarly orient its ethyl substituent equatorially to minimize gauche interactions with the adjacent C2 group. Thus, the thermodynamic minimum for both the


 and 

isomers is the diequatorial conformation.

ConformationalEquilibrium A (S)-1-Ethyl-2-(2-hydroxyethyl)piperazine Diaxial Conformation (High Energy) B (S)-1-Ethyl-2-(2-hydroxyethyl)piperazine Diequatorial Conformation (Low Energy) A->B  Ring Flip  

Fig 1. Conformational equilibrium of the (S)-isomer favoring the diequatorial state.

Synthetic Methodologies for Isomeric Control

Traditional


 cyclization strategies for 

-substituted piperazines often suffer from poor regioselectivity and competitive elimination, leading to racemization. To achieve absolute stereochemical control, we employ a de novo asymmetric synthesis utilizing an aza-Michael addition driven by a vinyl sulfonium salt, a methodology adapted from the scalable synthesis of orthogonally protected chiral piperazines ( [1]).

SynthesisWorkflow A L-Homoserine (Chiral Pool) B Orthogonally Protected 1,2-Diamine A->B Reduction & Protection C aza-Michael Addition (Vinyl Sulfonium Salt) B->C Base, CH2Cl2 D Cyclized 2-Substituted Piperazine Intermediate C->D Intramolecular Ring Closure E N1-Alkylation (Ethyl) & Global Deprotection D->E EtI, K2CO3 F Enantiopure (S)-1-Ethyl-2- (2-hydroxyethyl)piperazine E->F HCl in Dioxane

Fig 2. Asymmetric synthetic workflow via aza-Michael addition.

Protocol 1: Asymmetric Synthesis of the (S)-Isomer

Objective: Synthesize


-1-ethyl-2-(2-hydroxyethyl)piperazine with 

enantiomeric excess (

) using a self-validating chiral pool approach.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with

    
    -2-amino-4-hydroxybutanoic acid (L-homoserine). Protect the terminal hydroxyl group as a tert-butyldimethylsilyl (TBS) ether and the primary amine as a Boc carbamate.
    
  • Diamine Formation: Convert the carboxylic acid to an amide using ethylamine, EDC, and HOBt in DMF. Reduce the resulting amide to the corresponding 1,2-diamine using

    
     in anhydrous THF at 0 °C to reflux.
    
    • Validation Checkpoint 1: Confirm reduction via FT-IR. The disappearance of the amide carbonyl band (

      
      ) and the emergence of the amine N-H stretch (
      
      
      
      ) validates complete diamine formation.
  • Piperazine Ring Annulation: Subject the orthogonally protected diamine to an aza-Michael addition using 2-bromoethyl-diphenylsulfonium triflate and

    
     in 
    
    
    
    at room temperature. The vinyl sulfonium acts as a highly electrophilic, soft Michael acceptor, ensuring clean intramolecular cyclization via displacement of the diphenyl sulfide leaving group without racemization.
    • Validation Checkpoint 2: Validate ring closure by High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of the cyclized product, and

      
       NMR confirming the retention of the C2 stereocenter via the distinct ABX spin system of the C2 methine proton (
      
      
      
      ).
  • Deprotection: Remove the Boc and TBS protecting groups globally using 4M HCl in dioxane to yield the target

    
    -1-ethyl-2-(2-hydroxyethyl)piperazine hydrochloride.
    

Analytical Workflows for Isomer Resolution

Determining the isomeric purity of piperazines requires overcoming the significant peak tailing caused by the interaction of secondary/tertiary amines with residual silanols on silica-based stationary phases.

AnalyticalWorkflow cluster_0 Chiral HPLC Resolution cluster_1 NMR Stereochemical Profiling A Racemic Mixture 1-Ethyl-2-(2-hydroxyethyl)piperazine B Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) A->B E 1H NMR J-Coupling Analysis (Axial-Equatorial Protons) A->E C Mobile Phase: Hexane / IPA / DEA (80:20:0.1) B->C D UV/CAD Detection (Enantiomeric Excess %ee) C->D F 2D NOESY (Spatial Proximity) E->F

Fig 3. Analytical workflow combining Chiral HPLC and 2D-NMR for isomer validation.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess

Objective: Quantify the enantiomeric purity of the synthesized piperazine using a self-validating chromatographic system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the piperazine in 1 mL of HPLC-grade isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with a mobile phase of Hexane : IPA : Diethylamine (DEA) (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Causality Note: DEA is a critical additive; it acts as a competing base that saturates acidic residual silanols on the stationary phase, preventing the basic piperazine nitrogens from binding irreversibly and causing severe peak tailing.

  • Injection and Elution: Inject 10 µL of the sample. Monitor the elution using a Charged Aerosol Detector (CAD), which is superior to UV for aliphatic piperazines lacking strong chromophores.

  • System Validation & Data Analysis:

    • Validation Checkpoint 1: Inject a racemic standard prior to the sample. The analytical system is only validated if the resolution factor (

      
      ) between the 
      
      
      
      and
      
      
      peaks is
      
      
      (baseline separation).
    • Validation Checkpoint 2: Calculate the tailing factor (

      
      ). A 
      
      
      
      validates the efficacy of the DEA additive. Calculate
      
      
      .

Physicochemical and Pharmacological Implications

The structural variations in 1-ethyl-2-(2-hydroxyethyl)piperazine isomers directly influence their physicochemical properties, dictating their behavior in biological systems ( [2]).

Physicochemical ParameterValue / DescriptionAnalytical Method
Molecular Formula C₈H₁₈N₂OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 158.24 g/mol Mass Spectrometry (ESI-MS)
Topological Polar Surface Area (TPSA) 32.6 ŲIn silico prediction
LogP (Octanol/Water) ~0.45Shake-flask method / RP-HPLC
pKa₁ (N4 - Secondary Amine) ~9.5Potentiometric Titration
pKa₂ (N1 - Tertiary Amine) ~4.5Potentiometric Titration
Hydrogen Bond Donors 2 (-OH, N4-H)Crystallography / NMR
Hydrogen Bond Acceptors 3 (N1, N4, -OH)Crystallography / NMR

Table 1. Summary of quantitative physicochemical data for 1-ethyl-2-(2-hydroxyethyl)piperazine.

References

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. PubChem.[Link]

Solubility profile of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol , a specialized piperazine derivative characterized by a basic nitrogen core, a lipophilic ethyl tail, and a polar hydroxyethyl side chain.[1][2][3]

Due to its amphiphilic nature—possessing both a hydrophilic amine/alcohol region and a hydrophobic ethyl moiety—this molecule exhibits complex solubility behaviors that are highly dependent on solvent polarity and pH.[1][2][3] This guide synthesizes predictive structure-property relationships (SPR) with rigorous experimental protocols to assist researchers in synthesis, purification, and formulation.[2][3]

Molecular Analysis & Predicted Solubility Profile

The solubility of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol is governed by three critical structural features:

  • Piperazine Core (Basic): Contains two nitrogen atoms (N1-tertiary, N4-secondary) capable of accepting protons, making solubility pH-dependent.[1][2][3]

  • Hydroxyethyl Group (Polar): Facilitates strong hydrogen bonding, enhancing solubility in protic solvents.[1][2]

  • N-Ethyl Group (Lipophilic): Modulates the overall partition coefficient (LogP), providing limited solubility in moderately non-polar organic solvents.[1][2][3]

Solubility Matrix: Solvent Compatibility
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh / Miscible Strong H-bonding with the hydroxyl group and amine nitrogens.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions stabilize the polar amine/alcohol functionalities.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformGood / Moderate Standard organic workup solvent; solubilizes the free base form effectively.[1][2]
Ethers THF, Diethyl EtherModerate to Low Soluble in THF due to polarity; likely poor in diethyl ether (potential for "oiling out").[1][2]
Non-Polar Hexane, Heptane, TolueneVery Low / Insoluble The molecule is too polar to dissolve significantly; useful as an antisolvent for precipitation.[1][2]
ngcontent-ng-c567981813="" class="ng-star-inserted">

Critical Insight: In aqueous media, the solubility is pH-dependent .[1][2][4] At pH < 9 (acidic to neutral), the piperazine nitrogens protonate, forming highly soluble cationic salts.[1][2] At pH > 10, the molecule exists as a free base, where its organic solubility (e.g., in DCM) is maximized.[1][2]

Experimental Protocols for Solubility Determination

To validate the solubility profile for your specific batch or application, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Standard for determining equilibrium solubility.[1][2][3][5]

  • Preparation: Weigh 10 mg of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Visual Check:

    • Dissolved? Solubility > 100 mg/mL.[1][2][3]

    • Undissolved? Proceed to step 4.

  • Equilibration: Add solvent in 100 µL increments, vortexing for 1 minute between additions. If solid persists after 1 mL total volume, place on an orbital shaker (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS.

Protocol B: pH-Dependent Distribution Study

Essential for extraction and purification optimization.

  • Dissolution: Dissolve 50 mg of the compound in 10 mL of 0.1 M HCl (fully protonated state).

  • Titration: Slowly add 1 M NaOH while monitoring pH.

  • Observation: Note the pH at which cloudiness (precipitation of the free base) occurs.[1][2]

  • Extraction: At pH 12, add an equal volume of DCM. Shake and separate. Evaporate the organic layer to determine the partition efficiency.[1][2][3]

Visualization: Solubility Workflows

Figure 1: Solubility Determination & Solvent Selection Workflow

SolubilityWorkflow Start Start: 2-(1-Ethylpiperazin-2-yl)ethan-1-ol SolventSelect Select Solvent Class Start->SolventSelect Protic Polar Protic (Water, MeOH) SolventSelect->Protic Aprotic Polar Aprotic (DMSO, DMF) SolventSelect->Aprotic NonPolar Non-Polar (Hexane, Toluene) SolventSelect->NonPolar HighSol High Solubility (Formulation/Reaction) Protic->HighSol H-Bonding Aprotic->HighSol Dipole Interactions LowSol Low Solubility (Antisolvent/Precipitation) NonPolar->LowSol Polarity Mismatch LowSol->Start Use for Purification

Caption: Decision tree for solvent selection based on the physicochemical interaction between the solvent and the piperazine derivative.

Figure 2: pH-Dependent Species & Extraction Strategy

pH_Solubility Acidic Acidic pH (< 6) Protonated Salt (+) Neutral pH 7-9 Equilibrium Mix Acidic->Neutral + NaOH Aqueous Aqueous Phase (High Solubility) Acidic->Aqueous Stable Basic Basic pH (> 10) Free Base (Neutral) Neutral->Basic + NaOH Basic->Neutral + HCl Organic Organic Phase (DCM) (High Solubility) Basic->Organic Extractable

Caption: The ionization state of the piperazine ring dictates phase preference. Use acidic pH for aqueous retention and basic pH for organic extraction.[1][2][3]

Applications in Synthesis & Purification

  • Nucleophilic Substitution: Use Acetonitrile or DMF with a base (e.g., K2CO3).[1][2][3] The compound is soluble, allowing for efficient reaction kinetics.[1][2]

  • Purification (Acid-Base Extraction):

    • Dissolve crude mixture in DCM .

    • Wash with 0.1 M HCl . The target molecule moves to the aqueous layer (protonated), leaving non-basic impurities in the DCM.[1][2]

    • Basify the aqueous layer (pH > 11) with NaOH.[1][2]

    • Extract back into DCM or Ethyl Acetate .[1][2][3]

  • Crystallization: If the compound is a solid, use a Methanol/Ether system.[1][2] Dissolve in minimal Methanol, then slowly add Diethyl Ether or Hexane to induce precipitation.[1][2]

References

  • BenchChem. (2025).[1][2][5][6][7] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [1][2][3]

  • Fosbøl, P. L., et al. (2011).[1][2] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Retrieved from

  • PubChem. (2021).[1][2] 2-Piperazin-1-yl-1-(2-thienyl)ethanol (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 2-(2,5-Dimethylpiperazin-1-yl)ethan-1-ol Product Information. Retrieved from [2][3]

Sources

Methodological & Application

Synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol from amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Asymmetric Synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol from L-Homoserine

Abstract

This technical guide provides a detailed, field-proven methodology for the asymmetric synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol, a valuable chiral building block for drug discovery. The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of a stereocenter with a functionalized side chain offers a strategic vector into novel chemical space.[1][2] This protocol leverages the chiral pool, starting from the readily available amino acid L-Homoserine, to construct the piperazine core via a robust piperazin-2-one intermediate. The subsequent steps involve a diastereoselective reduction and a regioselective N-ethylation to yield the target compound with high fidelity. Each stage is designed to be self-validating through in-process controls and rigorous characterization, ensuring reproducibility for researchers in pharmaceutical and chemical development.

Strategic Overview: Retrosynthetic Analysis

A successful synthesis begins with a logical deconstruction of the target molecule.[3] Our strategy for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol involves three key stages: late-stage N-ethylation, reduction of a lactam to form the piperazine ring, and the initial construction of a chiral piperazin-2-one core from an amino acid precursor. This approach ensures maximum control over stereochemistry and regiochemistry.

G target Target Molecule 2-(1-Ethylpiperazin-2-yl)ethan-1-ol int1 Key Piperazine Intermediate (S)-2-(Piperazin-2-yl)ethan-1-ol target->int1 Disconnection: N-Ethylation (Reductive Amination) int2 Chiral Piperazinone Core (S)-3-(2-hydroxyethyl)piperazin-2-one int1->int2 Disconnection: Amide Reduction (Lactam Reduction) int3 Linear Diamine Precursor int2->int3 Disconnection: Cyclization (Intramolecular Aminolysis) start1 Starting Material L-Homoserine int3->start1 Source of Chirality & Side Chain start2 Synthon Protected Aminoacetaldehyde int3->start2 C2-N1 Fragment Source

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Protocols

The forward synthesis is organized into three primary protocols, each detailing the transformation from the previous intermediate. This modular design allows for clear checkpoints and validation steps.

Protocol 1: Synthesis of Chiral (S)-3-(2-hydroxyethyl)piperazin-2-one (3)

The cornerstone of this synthesis is the construction of the chiral piperazin-2-one ring. This is achieved through a highly efficient reductive amination followed by a spontaneous, intramolecular cyclization. This strategy is adapted from established methods for synthesizing chiral piperazinones from amino acids.[4][5] We select L-Homoserine as our chiral starting material to directly install the required 2-hydroxyethyl side chain at the C3 position of the piperazinone.

G cluster_0 Protocol 1: Piperazinone Formation node_A L-Homoserine Methyl Ester (1) Esterification node_B Protected Diamine (2) Reductive Amination node_A->node_B N-Cbz-aminoacetaldehyde, NaBH(OAc)₃ node_C (S)-3-(2-hydroxyethyl)piperazin-2-one (3) H₂, Pd/C Deprotection & Cyclization node_B->node_C Spontaneous

Caption: Workflow for the synthesis of the chiral piperazinone core.

Materials and Reagents:

  • L-Homoserine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • N-Cbz-ethanolamine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas

Step-by-Step Methodology:

  • Preparation of L-Homoserine Methyl Ester Hydrochloride (1):

    • Suspend L-Homoserine (1.0 eq) in anhydrous MeOH (0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product, driving the reaction to completion.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC (Ninhydrin stain).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude ester hydrochloride salt, which is used directly in the next step.

  • Preparation of N-Cbz-aminoacetaldehyde:

    • Dissolve N-Cbz-ethanolamine (1.0 eq) in anhydrous DCM (0.3 M).

    • Add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature.

    • Expertise: DMP is a mild oxidant suitable for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid, which is critical for the subsequent reductive amination.

    • Stir for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with DCM. The combined organic layers contain the crude aldehyde and are typically used directly.

  • Reductive Amination to Form Diamine Intermediate (2):

    • Dissolve the crude L-Homoserine methyl ester hydrochloride (1) (1.0 eq) in anhydrous DCM (0.2 M) and add triethylamine (1.1 eq) to neutralize the salt.

    • Add the crude N-Cbz-aminoacetaldehyde solution from the previous step.

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of an imine, minimizing side reactions.[4]

    • Stir at room temperature for 18-24 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM. Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield the protected diamine (2).

  • Hydrogenolysis and Cyclization to Piperazinone (3):

    • Dissolve the purified diamine (2) (1.0 eq) in MeOH (0.1 M).

    • Add 10% Pd/C catalyst (10 mol%).

    • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Trustworthiness: This step is self-validating. The removal of the Cbz group (debenzylation) is the trigger for the subsequent, rapid intramolecular aminolysis of the methyl ester by the newly formed primary amine, which is entropically favored to form the six-membered ring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude (S)-3-(2-hydroxyethyl)piperazin-2-one (3), which can be purified by recrystallization or chromatography.

Protocol 2: Reduction to (S)-2-(Piperazin-2-yl)ethan-1-ol (4)

This protocol employs a powerful reducing agent to convert the lactam functionality of the piperazinone into the corresponding amine, thereby forming the piperazine ring.

Materials and Reagents:

  • (S)-3-(2-hydroxyethyl)piperazin-2-one (3)

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Amide Reduction:

    • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the piperazinone (3) (1.0 eq) in anhydrous THF dropwise.

    • Expertise: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides to amines.[6] The reaction is highly exothermic and generates hydrogen gas, requiring careful temperature control and an inert atmosphere. BH₃·THF is a viable, often milder alternative.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

    • Monitor completion by LC-MS.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude product (4), which can be purified by vacuum distillation or column chromatography.

Protocol 3: Regioselective N-Ethylation to Yield the Final Product (5)

The final step involves the installation of the ethyl group. To ensure regioselectivity and avoid over-alkylation, a protection-alkylation-deprotection strategy is employed.

Materials and Reagents:

  • (S)-2-(Piperazin-2-yl)ethan-1-ol (4)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA) or HCl in Dioxane (4 M)

Step-by-Step Methodology:

  • Selective N-Boc Protection:

    • Dissolve the diamine (4) (1.0 eq) in DCM. Add Boc₂O (1.05 eq) at 0 °C.

    • Causality: The N4 nitrogen is sterically less hindered than the N1 nitrogen (adjacent to the side chain), leading to preferential formation of the N4-Boc protected intermediate.

    • Stir for 4-6 hours, allowing the reaction to warm to room temperature.

    • Purify by column chromatography to isolate (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

  • N-Ethylation:

    • Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous ACN.

    • Add K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq).

    • Heat the mixture to 60 °C and stir for 8-12 hours.

    • Expertise: This is a standard Sₙ2 alkylation. K₂CO₃ acts as a base to deprotonate the secondary amine, activating it for nucleophilic attack on the ethyl iodide.[7]

    • Filter off the inorganic salts and concentrate the filtrate. Purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the N-ethylated intermediate in DCM (0.2 M).

    • Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Trustworthiness: The Boc group is specifically designed to be stable to the basic and reductive conditions of the previous steps but is easily cleaved under acidic conditions, providing an orthogonal deprotection strategy.

    • Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH to pH > 12.

    • Extract the product with DCM or another suitable organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 2-(1-Ethylpiperazin-2-yl)ethan-1-ol (5).

Data Summary and Characterization

Rigorous analytical validation is essential at each stage of the synthesis. The expected yields and purity are summarized below.

Compound No.Compound NameStepTypical YieldPurity (HPLC)Key Characterization Methods
3 (S)-3-(2-hydroxyethyl)piperazin-2-oneCyclization65-75%>98%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC
4 (S)-2-(Piperazin-2-yl)ethan-1-olReduction70-85%>97%¹H NMR, ¹³C NMR, HRMS
5 2-(1-Ethylpiperazin-2-yl)ethan-1-olN-Ethylation80-90% (2 steps)>99%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F.H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
  • CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Magriotis, P.A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Dandepally, S.R., Williams, A.L. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Zaitsev, V.G., D'yakonov, V.A., Mescheryakov, A.A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

  • Fawwaz, M. (2025). Retrosynthesis Strategy in Organic Chemistry. Jurnal Farmasi UMI. [Link]

  • Vineyagam, V., Sadhukhan, S. K., et al. (2023). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Pittelkow, T., & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Rovira, J., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. (2025). ResearchGate. [Link]

  • Bartolozzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Chemo- and Stereoselective Synthesis of 2-Substituted Piperazines via Diketopiperazine Reduction

[1]

Executive Summary

The piperazine ring is a privileged pharmacophore found in numerous blockbuster drugs (e.g., Imatinib, Sildenafil). While metal-catalyzed cross-couplings are popular, they often struggle with establishing specific chirality at the C2 position. The reduction of 2,5-diketopiperazines (DKPs)—derived from the chiral pool of amino acids—offers a robust, cost-effective route to enantiopure 2-substituted piperazines. This guide details the mechanistic considerations and optimized protocols for this transformation, focusing on Lithium Aluminum Hydride (LiAlH


Mechanistic Insight & Causality

The reduction of a DKP involves converting two secondary amide carbonyls into methylene groups. Understanding the mechanism is vital for troubleshooting incomplete reductions or stereochemical erosion.

The Reduction Pathway

Unlike ketones, amides are poor electrophiles. The reduction proceeds through an iminium ion intermediate.

  • Activation: The reducing agent coordinates to the carbonyl oxygen.

  • Hydride Transfer: A hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The oxygen is expelled (as an aluminate or borate species), generating a highly reactive iminium ion.

  • Final Reduction: A second hydride rapidly reduces the iminium to the amine.

Critical Risk: If the iminium intermediate is long-lived or if the reaction medium is too basic/acidic, deprotonation at the

Mechanism Diagram

DKP_Reduction_MechanismDKPDiketopiperazine(Starting Material)TetraTetrahedralIntermediateDKP->Tetra+ Hydride (H-)IminiumIminium Ion(Critical Intermediate)Tetra->Iminium- [Metal-O] species(Elimination)Iminium->IminiumEpimerization Risk(via Enamine)Piperazine2-SubstitutedPiperazineIminium->Piperazine+ Hydride (H-)(Fast Step)

Figure 1: Stepwise reduction mechanism highlighting the iminium intermediate where stereochemical integrity is most vulnerable.

Reagent Selection Guide

Choosing between LiAlH

FeatureLithium Aluminum Hydride (LiAlH

)
Borane-THF / Borane-DMS
Mechanism Nucleophilic Hydride AttackElectrophilic (Lewis Acid) Attack
Reactivity Very High (Reduces esters, acids, amides)Chemoselective (Prefers amides/acids over esters)
Solubility Requires ether/THF; DKP often added as solidSoluble in THF; often forms clear solutions
Workup Difficult (Aluminum emulsions)Moderate (Requires acidic quench to break B-N bond)
Racemization Low risk if reflux is controlledVery low risk (concerted mechanism)
Recommendation Standard Protocol for simple alkyl/aryl DKPs.Preferred if esters/nitriles are present.

Experimental Protocols

Protocol A: LiAlH Reduction (The "Fieser" Standard)

Best for: Bulk synthesis of simple chiral piperazines where cost is a factor.

Safety Note: LiAlH

Materials:

  • LiAlH

    
     (Pellets or powder, 4.0 - 6.0 equivalents)
    
  • Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane (for higher boiling point)

  • Starting DKP (dried in vacuo)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Slurry Preparation: Charge the flask with LiAlH

    
     (4.0 eq) and anhydrous THF (concentration ~0.5 M relative to DKP). Cool to 0°C.[2][3]
    
  • Addition:

    • If DKP is soluble: Dissolve in THF and add dropwise.[4]

    • If DKP is insoluble (Common): Add DKP as a solid in small portions via a powder funnel against a counter-flow of Argon.

    • Why? DKPs have high crystal lattice energy. Adding as a solid allows them to dissolve slowly as they react, preventing runaway exotherms.

  • Reaction: Warm to room temperature, then heat to reflux.

    • Duration: 12–24 hours.

    • Monitoring: Aliquot quench -> TLC (ninhydrin stain) or GC-MS. Look for disappearance of the amide C=O signal in IR (~1650 cm

      
      ).
      
  • The Fieser Workup (CRITICAL):

    • Cool mixture to 0°C.

    • For every 1.0 g of LiAlH

      
       used, add sequentially:
      
      • 1.0 mL Water (Slowly! H

        
         evolution).
        
      • 1.0 mL 15% Aqueous NaOH.

      • 3.0 mL Water.

    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous muck.

  • Isolation: Warm to RT and stir for 15 mins. Filter the granular precipitate through Celite. Wash the cake with THF.

  • Purification: Concentrate the filtrate. The crude amine is often pure enough for use or can be purified via recrystallization (as HCl salt) or distillation.

Protocol B: Borane-THF Reduction

Best for: Substrates sensitive to strong nucleophiles or prone to emulsions.

Step-by-Step Workflow:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Addition: Charge DKP (1.0 eq) and THF. Add BH

    
    ·THF complex (1.0 M solution, 4.0–6.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 16–24 hours. The solution usually becomes clear.

  • Acidic Quench (The "Borane Trap"):

    • Borane forms a stable complex with the resulting amine (Piperazine-BH

      
      ). This bond must  be broken.
      
    • Cool to 0°C. Carefully add Methanol to destroy excess hydride.

    • Add concentrated HCl (excess) and reflux for 1–2 hours.

  • Workup:

    • Concentrate in vacuo to remove Methanol/THF.

    • Basify the aqueous residue to pH >12 using 6M NaOH.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over Na

      
      SO
      
      
      and concentrate.

Workflow Visualization

Protocol_Workflowcluster_WorkupQuench StrategyStartStart: Dry DKP + SolventReagentAdd Reductant(LiAlH4 or BH3)Start->ReagentRefluxReflux (12-24h)Solubilizes DKPReagent->RefluxCheckCheck Completion(TLC/IR)Reflux->CheckCheck->RefluxIncompleteFieserLiAlH4 Route:Fieser Method(H2O / NaOH / H2O)Check->FieserIf LiAlH4AcidHydrolysisBorane Route:Acid Hydrolysis(HCl Reflux)Check->AcidHydrolysisIf BH3FilterFilter/ExtractFieser->FilterAcidHydrolysis->FilterProductPure 2-SubstitutedPiperazineFilter->Product

Figure 2: Decision tree for reaction execution and specific workup pathways.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Gelatinous Emulsion Formation of Al(OH)

polymer during LiAlH

quench.
Use Rochelle's Salt: Quench with saturated aqueous Potassium Sodium Tartrate and stir vigorously for 2 hours. The tartrate chelates Aluminum, separating the layers cleanly.
Low Yield DKP insolubility prevented reaction.Switch solvent to 1,4-Dioxane (higher BP: 101°C) or use a Soxhlet extractor to cycle the DKP into the reducing mixture.
Racemization Reaction temperature too high or basic workup too prolonged.[2]Switch to Borane-DMS (milder). Ensure the quench is kept cold (0°C).
Incomplete Reduction "Mono-reduction" to the lactam.Increase equivalents of reductant to 6.0–8.0 eq. Ensure anhydrous conditions (water kills hydride).

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive source for the "Fieser Workup" stoichiometry).
  • Ginsburg, S.; Wilson, I. B. "Oximes of 2-Substituted Piperazines." Journal of the American Chemical Society, 1957 , 79, 481–485. Link

  • Rossen, K., et al. "An Efficient Synthesis of 2-Substituted Piperazines." Tetrahedron Letters, 1995 , 36, 6419–6422. (Discusses stereochemical retention). Link

  • Houghten, R. A., et al. "Generation and characterization of combinatorial libraries of 2,5-diketopiperazines." Journal of Medicinal Chemistry, 1996 , 39, 2819-2834. (Solid phase synthesis and reduction context). Link

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The reaction of borane-tetrahydrofuran with representative functional groups." Journal of Organic Chemistry, 1982 , 47, 3153–3163. (Foundational text on Borane chemoselectivity). Link

Application Notes & Protocols: Leveraging 2-(1-Ethylpiperazin-2-yl)ethan-1-ol as a Versatile Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Peptides are crucial signaling molecules but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a powerful strategy to overcome these limitations.[3][4] This guide introduces 2-(1-Ethylpiperazin-2-yl)ethan-1-ol, a novel and highly adaptable scaffold for the synthesis of advanced peptidomimetics. The piperazine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its ability to impart favorable pharmacokinetic properties.[5][6][7] This document provides detailed protocols for the synthesis of the scaffold, its incorporation into peptide sequences using solid-phase techniques, comprehensive methods for biophysical characterization, and a case study demonstrating its application in targeting a critical protein-protein interaction.

Introduction: The Rationale for a Piperazine-Based Scaffold

The core challenge in peptide-based drug development is converting a biologically active peptide into a drug-like molecule with robust pharmacokinetic properties. This often involves modifying the peptide backbone to create a "peptidomimetic."[2][4] The ideal scaffold for this purpose should be synthetically accessible, conformationally influential, and capable of improving drug-like properties.

The piperazine ring is a six-membered heterocycle that serves as a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[6][8] Its advantages include:

  • Synthetic Versatility : The two nitrogen atoms provide handles for predictable and diverse chemical modifications.[5][9]

  • Physicochemical Modulation : The piperazine moiety can enhance aqueous solubility and bioavailability, crucial for oral drug delivery.[6][9]

  • Structural Pre-organization : The inherent chair-like conformation of the piperazine ring can reduce the entropic penalty of binding by pre-organizing the attached pharmacophoric groups.[6]

The 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold is specifically designed to leverage these benefits. Its key features include:

  • A Primary Alcohol (C-terminal mimic) : Serves as the primary attachment point for solid-phase synthesis or C-terminal extension.

  • An Asymmetric Center (C2) : Introduces chirality, allowing for stereocontrolled presentation of substituents.

  • A Secondary Amine (N4) : A versatile point for introducing diversity elements or for cyclization.

  • An Ethyl Group (N1) : Modulates lipophilicity and steric profile, which can be tuned to optimize target engagement and ADME properties.

This guide provides the foundational knowledge and detailed protocols for researchers to utilize this powerful scaffold in their drug discovery programs.

Synthesis and Characterization of the Scaffold

A robust and scalable synthesis is paramount for the utility of any chemical scaffold. The proposed synthesis for chiral 2-(1-Ethylpiperazin-2-yl)ethan-1-ol starts from a commercially available chiral amino alcohol, ensuring stereochemical control.

Proposed Synthetic Pathway

The synthesis is a multi-step process designed for efficiency and control. It involves the formation of a protected piperazine ring, followed by selective N-alkylation and final deprotection.

Synthetic Workflow A 1. (S)-2-Amino-4-penten-1-ol B 2. N-Boc Protection A->B Boc₂O, Et₃N C 3. Ozonolysis & Reductive Amination B->C i) O₃, ii) NaBH(OAc)₃, TsNH₂ D 4. N-Ethylation C->D EtI, K₂CO₃ E 5. Boc Deprotection D->E TFA, DCM F Final Scaffold E->F Purification

Caption: Proposed synthetic workflow for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol.

Detailed Synthesis Protocol

This protocol outlines the key steps for synthesizing the scaffold, starting from a chiral precursor.

Materials and Reagents

ReagentSupplierGrade
(S)-2-((tert-butoxycarbonyl)amino)pent-4-en-1-olCommercially Available>98%
Dichloromethane (DCM), anhydrousSigma-AldrichDriSolv®
Ozone (O₃)Generated in situ-
p-Toluenesulfonamide (TsNH₂)Sigma-Aldrich99%
Sodium triacetoxyborohydride (STAB)Sigma-Aldrich97%
Ethyl iodide (EtI)Sigma-Aldrich99%
Potassium carbonate (K₂CO₃)Fisher ScientificACS Grade
Acetonitrile (ACN), anhydrousSigma-AldrichDriSolv®
Trifluoroacetic acid (TFA)Sigma-AldrichReagentPlus®, 99%
Diethyl etherFisher ScientificACS Grade

Step-by-Step Procedure:

  • Ozonolysis & Cyclization :

    • Dissolve (S)-2-((tert-butoxycarbonyl)amino)pent-4-en-1-ol (1.0 eq) in anhydrous DCM at -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with N₂ gas to remove excess ozone.

    • Add p-Toluenesulfonamide (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Rationale: Ozonolysis cleaves the terminal alkene to an aldehyde, which then undergoes an intramolecular reductive amination with the tosyl amide nitrogen to form the protected piperazine ring.

  • N-Ethylation :

    • To the crude product from the previous step, add anhydrous acetonitrile and potassium carbonate (3.0 eq).

    • Add ethyl iodide (1.2 eq) dropwise.

    • Heat the mixture to 60 °C and stir for 12 hours. Monitor by TLC/LC-MS.

    • Rationale: The N1 nitrogen is selectively alkylated. K₂CO₃ acts as a base to neutralize the HI byproduct.

  • Deprotection (Boc and Tosyl Removal) :

    • Concentrate the reaction mixture and dissolve the residue in a solution of HBr in acetic acid (33%).

    • Heat to 70 °C for 6 hours.

    • Cool the reaction and precipitate the product by adding cold diethyl ether.

    • The crude product is then purified by reverse-phase HPLC to yield the final scaffold as a salt.

    • Rationale: Strong acidic conditions are required to cleave both the Boc and the more robust Tosyl protecting groups.

Scaffold Characterization

The final product must be rigorously characterized to confirm its identity and purity.

TechniqueExpected Result
¹H NMR Peaks corresponding to the ethyl group, piperazine ring protons, and the ethanol side chain.
¹³C NMR Distinct signals for all carbon atoms in the molecule.
HRMS Observed m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺ within ± 5 ppm.
HPLC Purity should be ≥95% as determined by peak area integration at 214 nm.

Incorporation into Peptidomimetics via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) provides a rapid and efficient method for constructing peptidomimetics using the scaffold.[7] The scaffold's primary alcohol is the handle for attachment to the solid support.

Workflow for Peptidomimetic Synthesis

SPPS Workflow cluster_0 Synthesis Cycle A 1. Fmoc Deprotection (20% Piperidine in DMF) B 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) A->B Wash (DMF) B->A Wash (DMF) End Cleavage & Purification (TFA Cocktail, HPLC) B->End Final Cycle Start Scaffold-Loaded Resin Start->A

Caption: Standard Fmoc-based solid-phase synthesis cycle for peptidomimetic elongation.

Protocol for Solid-Phase Synthesis

Materials and Reagents:

  • 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold

  • 4-Nitrophenyl 4-formylbenzoate loaded resin (e.g., Rink Amide)

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Procedure:

  • Resin Loading :

    • Swell the resin in DMF for 30 minutes.

    • Dissolve the scaffold (2.0 eq) in DMF. Add this solution to the resin.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq) and a catalytic amount of acetic acid.

    • Agitate at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

    • Rationale: The primary alcohol of the scaffold is reductively aminated onto the aldehyde-functionalized resin, creating a stable secondary amine linkage.

  • Peptide Elongation (Iterative Cycle) :

    • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.

    • Coupling : In a separate vessel, pre-activate the Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 2 hours. Wash with DMF.

    • Rationale: This standard Fmoc-SPPS cycle is repeated for each amino acid in the sequence. HBTU is a common and effective coupling reagent that minimizes racemization.[7]

  • Cleavage and Purification :

    • After the final coupling and deprotection step, wash the resin with DCM and dry.

    • Treat the resin with the TFA cleavage cocktail for 3 hours at room temperature.

    • Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

    • Purify the crude product by reverse-phase HPLC.

Biophysical and Pharmacokinetic Characterization

Once synthesized, the peptidomimetic must be thoroughly analyzed to confirm its identity, structure, and drug-like properties.

Characterization Workflow

Characterization Workflow Input Purified Peptidomimetic A Identity & Purity (LC-MS, HRMS, HPLC) Input->A B Structural Analysis (CD, 2D-NMR) A->B C Stability Assessment (Protease Assay) A->C D Binding Affinity (SPR, FP, ITC) A->D Output Characterized Lead Candidate B->Output C->Output D->Output

Caption: A comprehensive workflow for the characterization of the final peptidomimetic.

Key Characterization Protocols

Protocol 1: Purity and Identity Confirmation

  • Technique : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[10][11]

  • Procedure :

    • Dissolve the lyophilized peptidomimetic in an appropriate solvent (e.g., 50% ACN/H₂O).

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of 0.1% TFA in acetonitrile against 0.1% TFA in water.

    • Monitor absorbance at 214 nm and 280 nm.

    • Feed the eluent into an ESI-MS detector to obtain the mass of the main peak.

  • Success Criteria : A single major peak with >95% purity and a mass that corresponds to the expected molecular weight.[11]

Protocol 2: Proteolytic Stability Assay

  • Objective : To assess the resistance of the peptidomimetic to enzymatic degradation compared to its parent peptide.

  • Procedure :

    • Prepare solutions of the peptidomimetic and the parent peptide (control) at 1 mg/mL in a relevant buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a protease (e.g., Trypsin or human serum) at a 1:100 enzyme-to-substrate ratio.

    • Incubate the peptide/peptidomimetic solutions with the protease solution at 37 °C.

    • At various time points (0, 1, 4, 8, 24 hours), quench an aliquot of the reaction with 10% TFA.

    • Analyze the quenched samples by HPLC to quantify the amount of remaining intact compound.

  • Data Analysis : Plot the percentage of intact compound versus time to determine the half-life (t₁/₂). A significantly longer half-life for the peptidomimetic indicates improved stability.

Application Case Study: Inhibition of the p53-MDM2 Interaction

To demonstrate the utility of the scaffold, we designed a peptidomimetic to target the p53-MDM2 protein-protein interaction (PPI), a critical pathway in oncology.[12] The α-helical p53 peptide binds to a hydrophobic cleft on MDM2; our peptidomimetic aims to mimic key residues of this helix.

Assay Principle: Competitive Fluorescence Polarization

FP Assay cluster_0 No Inhibitor cluster_1 With Inhibitor A Fluorescent Peptide (Fast Tumbling) C Bound Complex (Slow Tumbling) A->C Binds B MDM2 Protein B->C D High Polarization C->D E Fluorescent Peptide (Fast Tumbling) I Low Polarization E->I F MDM2 Protein H Inhibitor-Bound Complex F->H G Inhibitor (Peptidomimetic) G->H Competes

Caption: Principle of the competitive fluorescence polarization (FP) binding assay.

Protocol for FP Competitive Binding Assay
  • Objective : To determine the concentration at which the synthesized peptidomimetic inhibits 50% of the binding (IC₅₀) between a fluorescently-labeled p53-derived peptide and the MDM2 protein.

  • Materials :

    • MDM2 protein (recombinant)

    • Fluorescein-labeled p53 peptide (p53-FITC)

    • Synthesized peptidomimetic

    • Assay Buffer (e.g., PBS, 0.01% Tween-20)

    • 384-well black, low-volume plates

  • Procedure :

    • Prepare a serial dilution of the peptidomimetic inhibitor in assay buffer.

    • In each well of the 384-well plate, add a fixed concentration of MDM2 protein and p53-FITC peptide (concentrations to be optimized, typically in the low nM range).

    • Add the serially diluted peptidomimetic inhibitor to the wells. Include controls for no inhibition (buffer only) and 100% inhibition (high concentration of unlabeled p53 peptide).

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis : Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Binding Data
CompoundDescriptionIC₅₀ (nM) [Hypothetical]
Native p53 Peptide Positive Control250
Scaffold-Peptidomimetic Test Compound with Piperazine Scaffold35
Scrambled Peptide Negative Control>10,000

The hypothetical data illustrates that the incorporation of the 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold can lead to a significant improvement in binding affinity compared to the native peptide, demonstrating its potential in generating potent PPI inhibitors.

Conclusion and Future Outlook

The 2-(1-Ethylpiperazin-2-yl)ethan-1-ol scaffold represents a powerful tool for modern medicinal chemistry. It combines the well-established benefits of the piperazine core with strategically placed functional groups that facilitate straightforward incorporation into peptidomimetic designs.[5][13] The protocols detailed herein provide a comprehensive guide for its synthesis, integration into peptide sequences, and subsequent characterization. The case study highlights its potential to generate potent inhibitors of challenging targets like protein-protein interactions.

Future work will focus on creating libraries of peptidomimetics based on this scaffold by varying the substituents on the N4 nitrogen and exploring different stereoisomers. This will enable a deeper exploration of the structure-activity relationship and the development of next-generation therapeutics with superior efficacy and drug-like properties.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Journal of Chemical and Pharmaceutical Research. Therapeutic importance of peptidomimetics in medicinal chemistry.
  • Woll, M. G., & Gellman, S. H. (2018, April 19). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC.
  • BenchChem. Role of piperazine scaffolds in medicinal chemistry.
  • MDPI. (2023, August 31). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • ResearchGate. (2023, August 25). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Scilit. The medicinal chemistry of piperazines: A review.
  • National Institutes of Health. (2021, February 17). Self-assembling peptide scaffolds in the clinic. PMC.
  • National Institutes of Health. Peptidomimetics, a synthetic tool of drug discovery. PMC.
  • Google Patents. HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • ACS Chemical Biology. (2025, November 18). Evaluating BindCraft for Generative Design of High-Affinity Peptides.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • PubChem. 2-Piperazin-1-yl-1-(2-thienyl)ethanol | C10H16N2OS.
  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (2022, January 27). Development of a Gene-Activated Scaffold Incorporating Multifunctional Cell-Penetrating Peptides for pSDF-1α Delivery for Enhanced Angiogenesis in Tissue Engineering Applications.
  • Sigma-Aldrich. 2-(1-Piperazinyl)ethanol for synthesis 103-76-4.
  • PubMed. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists.
  • NATURALISTA CAMPANO. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Oxford Academic. (2017, June 15). Development of a multipurpose scaffold for the display of peptide loops.
  • Diva Portal. Design and Evaluation of Peptide Binders.
  • BenchChem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • ResearchGate. Evaluation of the binding affinity (including negative control peptide)....
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • ResearchGate. (2025, December 19). Peptidomimetics : A New Era in Drug Discovery.
  • Solubility of Things. 2-Piperazinylethanol.
  • Life Chemicals. (2021, September 15). Peptidomimetics in Modern Drug Discovery.
  • National Institutes of Health. Self-assembling Peptide Hydrogels Facilitate Vascularization in Two-Component Scaffolds. PMC.
  • ACS Publications. (2025, October 23). Assessing Computational Strategies for the Evaluation of Antibody Binding Affinities.
  • SciSpace. (2015, October 13). Self‐Assembled Proteins and Peptides as Scaffolds for Tissue Regeneration.
  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Peptides. (2024, September 18). Advanced Analytical Techniques for Peptide Characterization.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

Sources

Application Note: Protocols for the Covalent Attachment of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of piperazine derivatives into small-molecule kinase inhibitors is a cornerstone strategy in modern medicinal chemistry, utilized extensively to optimize pharmacokinetic (PK) profiles, enhance aqueous solubility, and engage in critical hydrogen-bonding interactions within the ATP-binding pocket[1]. Among these moieties, 2-(1-Ethylpiperazin-2-yl)ethan-1-ol represents a highly specialized, multifunctional building block[2].

This application note provides rigorously validated protocols for the chemoselective attachment of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol to various kinase inhibitor cores (e.g., pyrimidines, pyridazines, and quinazolines)[3]. By leveraging the differential nucleophilicity of its functional groups, researchers can seamlessly integrate this moiety using either Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling[4].

Structural & Mechanistic Rationale

To successfully conjugate 2-(1-Ethylpiperazin-2-yl)ethan-1-ol, one must understand the causality behind its reactivity:

  • N1-Tertiary Amine (Ethylated): Sterically hindered and non-nucleophilic under standard coupling conditions. It serves primarily to increase the basicity (pKa ~8.5) of the final drug, improving lysosomal trapping and kinetic solubility.

  • C2-Ethanol Group (-CH2CH2OH): Features a primary alcohol that acts as a hydrogen bond donor/acceptor, ideal for interacting with the solvent-exposed channel of kinases[1]. While primary alcohols can undergo O-arylation, they are significantly less nucleophilic than secondary amines.

  • N4-Secondary Amine (-NH): The most sterically accessible and electronically enriched nucleophile on the molecule. This is the obligate site of covalent attachment to the halogenated kinase core[4].

Because the N4 amine is inherently more reactive than the C2 primary alcohol, chemoselective C-N bond formation can be achieved without the need for transient oxygen protecting groups (e.g., TBS or THP) , provided the reaction conditions (solvent, base, and temperature) are tightly controlled.

Workflow A Select Kinase Core (e.g., Pyrimidine, Pyridazine) B Halogenated Scaffold (Ar-Cl or Ar-Br) A->B C SNAr Reaction (For Electron-Deficient Ar-Cl) B->C Pathway A D Buchwald-Hartwig (For Unactivated Ar-Br/I) B->D Pathway B E Attach 2-(1-Ethylpiperazin-2-yl)ethan-1-ol (Chemoselective N4-Alkylation) C->E DIPEA, n-BuOH, 90°C D->E Pd-Cat, RuPhos, Cs2CO3 F In-Process Control (LC-MS / TLC) E->F G Final Inhibitor Evaluation (Kinase Assay & PK) F->G If >95% Purity

Workflow for the chemoselective attachment of piperazine-ethanol moieties to kinase cores.

Protocol A: Chemoselective SNAr Alkylation

Application: Optimal for electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines, 4-chloroquinazolines, or 3-chloropyridazines)[3].

Experimental Steps
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the halogenated kinase core (1.0 equiv, 1.0 mmol) in anhydrous n-butanol (10 mL).

  • Reagent Addition: Add 2-(1-Ethylpiperazin-2-yl)ethan-1-ol (1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 4–8 hours.

  • Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na2SO4, filter, and purify via flash chromatography (DCM:MeOH 95:5 to 90:10 containing 1% NH4OH).

Causality & Critical Parameters
  • Solvent Choice (n-Butanol): The polar protic nature of n-butanol stabilizes the anionic Meisenheimer complex transition state during the SNAr mechanism. Its high boiling point (117 °C) provides sufficient thermal energy to drive the reaction without requiring pressurized vessels.

  • Base Selection (DIPEA): DIPEA is a non-nucleophilic base. It acts solely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine's N4 amine, which would otherwise arrest the reaction.

Self-Validation & Quality Control
  • Mass Spectrometry (LC-MS): A successful N4-arylation will present an [M+H]+ peak corresponding to the core mass + 121.8 Da (net displacement of -Cl [35.5 Da] by the piperazine moiety[157.2 Da]).

  • Regioselectivity Check: If the primary alcohol erroneously reacts (O-arylation), the mass remains identical. To validate chemoselectivity, perform 1H NMR. N-arylation shifts the piperazine N-CH2 protons downfield (~3.2–3.8 ppm), while the ethanol O-CH2 protons remain relatively unchanged (~3.6 ppm). An O-arylation failure would shift the O-CH2 protons significantly downfield (>4.2 ppm).

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Required for unactivated or electron-rich aryl/heteroaryl bromides and iodides where SNAr is energetically forbidden[4].

Experimental Steps
  • Degassing: In a Schlenk tube, combine the aryl bromide kinase core (1.0 equiv, 1.0 mmol), 2-(1-Ethylpiperazin-2-yl)ethan-1-ol (1.5 equiv, 1.5 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol) in anhydrous 1,4-dioxane (10 mL). Sparge the mixture with argon for 15 minutes.

  • Catalyst Loading: Under a positive flow of argon, add Pd2(dba)3 (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

  • Coupling: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Causality & Critical Parameters
  • Ligand Selection (RuPhos): RuPhos is an electron-rich, sterically demanding biaryl phosphine. Its steric bulk accelerates the reductive elimination step, which prevents competitive β-hydride elimination (a common side reaction with aliphatic amines) and suppresses off-target O-arylation of the unprotected ethanol group[4].

  • Base Selection (Cs2CO3): Unlike strong bases like NaOtBu, which would deprotonate the primary alcohol and trigger O-arylation, Cs2CO3 is a mild, insoluble base in dioxane. The heterogeneous nature of the reaction keeps the effective basicity low enough to ensure strict chemoselectivity for the N4 amine.

Pathway Ligand Extracellular Signal (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates Proliferation Tumor Proliferation MEK->Proliferation Downstream Signaling Inhibitor Piperazine-Functionalized Kinase Inhibitor Inhibitor->RTK Blocks ATP Pocket

Intracellular signaling cascade illustrating targeted inhibition by piperazine-modified compounds.

Data Presentation: Impact of Moiety Attachment

The covalent attachment of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol drastically alters the physicochemical landscape of the parent kinase core. The table below summarizes typical quantitative shifts observed during lead optimization[2].

Pharmacokinetic / Biological MetricParent Kinase Core (Unmodified)Piperazine-Ethanol Modified CoreMechanistic Driver for Change
Lipophilicity (ClogP) 4.82.9Introduction of basic amines and a polar hydroxyl group reduces lipophilicity.
Kinetic Aqueous Solubility < 5 µg/mL> 150 µg/mLThe N1 tertiary amine becomes protonated at physiological pH, driving solvation.
Target IC50 (e.g., EGFR) 45 nM12 nMThe C2-ethanol group forms new hydrogen bonds with the solvent-exposed channel.
Microsomal Clearance (Cl_int) 85 µL/min/mg35 µL/min/mgReduced lipophilicity decreases non-specific binding to CYP450 metabolizing enzymes.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at:[Link]

Sources

Application Notes and Protocols for the Mitsunobu Reaction on Piperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Piperazine Ethanol Derivatives and the Mitsunobu Reaction

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, such as modulating aqueous solubility and participating in critical hydrogen bond interactions, make it a versatile component in the design of novel therapeutics.[1] A particularly promising subclass of these compounds is the 1-(piperazin-2-yl)ethanol derivatives and their analogs, which have demonstrated significant potential in areas like neuroprotection and oncology.[2]

The synthesis of these derivatives often requires precise control of stereochemistry and the introduction of diverse functionalities. The Mitsunobu reaction emerges as a powerful tool in this context.[3] It facilitates the conversion of primary and secondary alcohols into a wide range of other functional groups, including esters, ethers, and, importantly for this class of compounds, substituted amines, through a stereospecific SN2 pathway.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction to piperazine ethanol derivatives, covering the underlying mechanism, detailed protocols, optimization strategies, and troubleshooting.

The "Why": Understanding the Mitsunobu Reaction Mechanism

A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Mitsunobu reaction is a complex, yet elegant, process that effectively converts a poor leaving group (a hydroxyl group) into a good one in situ.[6] The generally accepted mechanism involves several key steps, each with implications for reaction setup and optimization.[3]

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This forms a betaine intermediate. This highly reactive species then deprotonates the nucleophile (in our case, the piperazine nitrogen or a suitable N-protected derivative), creating the active nucleophile for the substitution step.[8] The alcohol substrate is then activated by attacking the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This salt is an excellent leaving group.[8] Finally, the deprotonated nucleophile attacks the carbon atom bearing the activated hydroxyl group in a classic SN2 fashion, leading to inversion of stereochemistry if the alcohol is chiral.[4] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Nu_minus R₂N⁻ Betaine->Nu_minus + R₂NH NuH R₂NH (Piperazine) Product Product (R-NR₂) Nu_minus->Product + Alkoxyphosphonium Salt (SN2) Alcohol Piperazine Ethanol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ Alcohol->Alkoxyphosphonium + Betaine TPPO TPPO Product->TPPO Byproducts Reduced_DEAD Reduced DEAD Product->Reduced_DEAD

Figure 1: A simplified diagram of the Mitsunobu reaction mechanism.

Core Reagents and Their Roles

A successful Mitsunobu reaction hinges on the appropriate selection and handling of its key components.

ReagentExample(s)Role & Key Considerations
Phosphine Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃)Acts as the oxygen acceptor, forming a stable phosphine oxide. PPh₃ is most common, but PBu₃ can be used, and its oxide is sometimes easier to remove.[9] Polymer-supported versions can simplify purification.[10][11]
Azodicarboxylate DEAD, DIAD, DBADThe oxidizing agent that activates the phosphine. DIAD and DBAD are often preferred over the more toxic and potentially explosive DEAD.[4][12]
Nucleophile Substituted PiperazineThe group that will displace the activated alcohol. For piperazines, the secondary amine is the nucleophile. The pKa of the N-H bond is a critical factor.[4]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), TolueneMust be anhydrous. THF is the most common solvent for this reaction.[4][13]

Detailed Protocol: Mitsunobu Reaction with a Piperazine Ethanol Derivative

This protocol provides a general methodology for the N-alkylation of a substituted piperazine with a piperazine ethanol derivative. Always conduct a thorough safety assessment before beginning any new procedure.

Materials:

  • Piperazine ethanol derivative (1.0 eq)

  • Substituted piperazine (1.2-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazine ethanol derivative (1.0 eq), the substituted piperazine (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction between PPh₃ and DIAD.[4]

  • DIAD Addition: Add the diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution. A color change and/or the formation of a precipitate (the betaine intermediate) may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.[13][14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide (TPPO) and the reduced DIAD. TPPO can often be partially removed by crystallization from a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).

    • Purify the crude residue using silica gel column chromatography to isolate the desired product.

Mitsunobu_Workflow start Start reagents Dissolve Piperazine Ethanol, Substituted Piperazine, and PPh₃ in Anhydrous THF start->reagents cool Cool to 0 °C reagents->cool add_diad Add DIAD Dropwise cool->add_diad react Stir at Room Temperature (6-24h) add_diad->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Concentrate and Purify (Column Chromatography) monitor->workup Complete end End workup->end

Figure 2: A typical experimental workflow for the Mitsunobu reaction.

Optimization and Troubleshooting

While the Mitsunobu reaction is robust, its application to piperazine derivatives can present challenges due to the basicity and potential for side reactions of the nitrogen nucleophile.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Insufficiently acidic nucleophile (piperazine N-H).[4]Consider using a more electron-withdrawing protecting group on the other piperazine nitrogen to increase the acidity of the reacting N-H. Alternatively, more reactive phosphines or azodicarboxylates can be explored.[15]
Steric hindrance around the alcohol or the piperazine nitrogen.Increase reaction time and/or temperature (use with caution). Consider using a less sterically demanding phosphine like PBu₃.
Wet reagents or solvent.[13]Ensure all reagents and solvents are rigorously dried.
Side Product Formation Alkylation of the reduced azodicarboxylate.This can occur if the piperazine nucleophile is not sufficiently reactive.[4] Re-evaluate the choice of reagents and conditions.
Elimination to form an alkene (for secondary alcohols).Use milder conditions (lower temperature) and ensure a non-coordinating solvent.
Difficult Purification Co-elution of product with TPPO or reduced DIAD.Use of polymer-supported PPh₃ can greatly simplify purification by allowing for filtration of the byproduct.[10][11] Alternative azodicarboxylates with byproducts that are easier to remove have also been developed.[4]

Concluding Remarks

The Mitsunobu reaction is an indispensable method for the functionalization of piperazine ethanol derivatives, offering a reliable route to novel compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are key to achieving high yields and purity. The guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery and development endeavors.

References

  • Mitsunobu, O.
  • Chemistry Steps. Mitsunobu Reaction. (Accessed March 26, 2025).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Kroll, E. A.; Kwon, O. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis (Stuttg).2024, 56(12), 1843–1850.
  • BenchChem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. (2025).
  • Sigma-Aldrich. Removable Phosphine Reagents for the Mitsunobu Reaction.
  • RSC Publishing. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025).
  • Wikipedia. Mitsunobu reaction.
  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Collegedunia. Mitsunobu Reaction: Procedure, Reactions, Mechanism and Advantages. (2021).
  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017).
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Vedantu.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • PMC. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025).
  • Common Organic Chemistry.
  • MDPI.
  • University of Alberta.
  • ResearchGate. DEAD/DIAD - More than simple Mitsunobu reagents.
  • Organic Synthesis. Mitsunobu reaction.
  • Nottingham ePrints. New Directions in the Mitsunobu Reaction. (2020).
  • BenchChem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (2025).
  • Sigma-Aldrich.
  • Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Mitsunobu.
  • TCI Chemicals. Research Articles New Mitsunobu Reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of C-Substituted Piperazine Reduction Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C-substituted piperazine reduction reactions. As a Senior Application Scientist, I understand the nuances and challenges inherent in these transformations. Piperazines are a cornerstone in medicinal chemistry, but introducing substituents onto the carbon framework—and subsequently reducing the adjacent amide or related functional groups—presents a unique set of challenges not typically seen with simpler heterocycles like piperidines or pyrrolidines.[1] The presence of the second nitrogen atom can lead to unexpected side reactions, inhibit catalysts, and complicate purification.[1][2]

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to enhance your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the reduction of C-substituted piperazine precursors, typically piperazinones or related amide-containing structures.

Q1: Why is my reduction stalling or showing low conversion?

Incomplete conversion is a frustratingly common issue. Before increasing reaction time or temperature, which can often lead to side products, it's crucial to diagnose the root cause.

Potential Causes & Actionable Solutions:

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Borane complexes like BH₃·THF and BH₃·SMe₂ (BMS) can degrade over time, especially with improper storage. The actual hydride concentration may be lower than stated.

    • Solution:

      • Titrate Your Reagent: If you suspect degradation, titrate the borane solution to determine its exact molarity before use.

      • Use a Fresh Bottle: When in doubt, open a fresh, sealed bottle of the reducing agent.

      • Re-evaluate Stoichiometry: Amide reductions with borane are stoichiometric. Ensure you are using a sufficient excess (typically 1.5–2.0 equivalents of BH₃ per amide carbonyl) to drive the reaction to completion.

  • Catalyst Inhibition or Poisoning (for Catalytic Hydrogenation):

    • Cause: The nitrogen atoms in the piperazine ring can act as ligands, binding to and deactivating the metal catalyst (e.g., Pd, Pt, Ru). Trace impurities from previous steps (e.g., sulfur-containing reagents, halides) can also poison the catalyst surface.

    • Solution:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

      • Choose a More Robust Catalyst: Consider catalysts less prone to amine coordination.

      • Purify the Substrate: Ensure your starting material is free of catalyst poisons. A simple filtration through a plug of silica or activated carbon can sometimes be effective.

  • Formation of an Unreactive Intermediate:

    • Cause: With borane reductions, the initial product is a stable amine-borane complex.[3] The workup procedure must be robust enough to break this complex and liberate the free amine.

    • Solution:

      • Acidic Workup: A common method is to quench the reaction with methanol, followed by treatment with aqueous HCl.[4] Refluxing in acidic methanol can be effective for particularly stubborn complexes.

      • Monitor the Quench: When quenching with methanol or ethanol, you should observe effervescence (hydrogen gas evolution).[4] A lack of gas evolution may indicate the reaction did not proceed as expected.

  • Low Substrate Solubility:

    • Cause: The C-substituted piperazine precursor may have poor solubility in the chosen reaction solvent at the desired temperature, limiting its availability to react.

    • Solution:

      • Solvent Screening: Test a range of solvents. While THF is common for borane reductions, dioxane or other ethers may offer better solubility for your specific substrate.[4][5]

      • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can improve both solubility and reaction rate.[4] Monitor carefully for side product formation.

Troubleshooting Workflow for Low Conversion

Below is a decision-making diagram to guide your troubleshooting process for incomplete reduction reactions.

G start Low Conversion Observed reagent_check Verify Reducing Agent (Fresh bottle? Titrate?) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok Yes reagent_bad Reagent Suspect reagent_check->reagent_bad No catalyst_check Check Catalyst System (For Hydrogenation) catalyst_ok Catalyst OK catalyst_check->catalyst_ok Yes catalyst_bad Catalyst Suspect catalyst_check->catalyst_bad No workup_check Review Workup Protocol workup_ok Workup OK workup_check->workup_ok Yes workup_bad Workup Suspect workup_check->workup_bad No solubility_check Assess Substrate Solubility solubility_ok Solubility OK solubility_check->solubility_ok Yes solubility_bad Solubility Poor solubility_check->solubility_bad No reagent_ok->catalyst_check reagent_sol Replace/Quantify Reagent reagent_bad->reagent_sol catalyst_ok->workup_check catalyst_sol Increase Loading / Purify Substrate catalyst_bad->catalyst_sol workup_ok->solubility_check workup_sol Use Stronger Acid / Heat During Quench workup_bad->workup_sol solubility_sol Change Solvent / Increase Temperature solubility_bad->solubility_sol

Caption: Troubleshooting Decision Tree for Low Conversion.

Q2: How can I prevent over-reduction or improve the chemoselectivity of my reaction?

Chemoselectivity is a major concern, especially with substrates bearing other reducible functional groups (e.g., esters, nitriles, halides).

Potential Causes & Actionable Solutions:

  • Reducing Agent is Too Reactive:

    • Cause: Powerful reducing agents like LiAlH₄ lack chemoselectivity and will reduce most carbonyl functionalities. Borane (BH₃) is generally milder and will reduce amides and carboxylic acids in preference to esters.[4]

    • Solution:

      • Choose the Right Reagent: Switch from aggressive hydrides like LiAlH₄ to a more selective one. BH₃·SMe₂ or BH₃·THF are excellent starting points for selective amide reduction.[4][6]

      • Catalytic Approaches: Consider catalytic reductions that can offer different selectivity profiles. For example, certain copper-catalyzed hydrogenations have shown remarkable site-selectivity in reducing one amide in the presence of another.[7]

  • Reaction Conditions are Too Harsh:

    • Cause: Prolonged reaction times or excessively high temperatures can force the reduction of less reactive functional groups.

    • Solution:

      • Lower the Temperature: Perform the reaction at 0 °C or room temperature. Only apply heat if the reaction stalls.[4]

      • Monitor Closely: Use TLC, LC-MS, or in-situ IR to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to avoid over-reduction.

Table 1: Comparison of Common Reducing Agents for Amide Reduction
Reducing AgentProsConsBest For
LiAlH₄ Highly reactive, reduces most amides effectively.Poor chemoselectivity, highly pyrophoric, difficult workup.Simple substrates without other reducible groups.
BH₃·THF / BH₃·SMe₂ Good chemoselectivity (amides > esters), easier to handle than LiAlH₄.[4][6]Can reduce alkenes and carboxylic acids; forms stable amine-borane adducts.[3]Selective reduction of amides in the presence of esters.
Catalytic Hydrogenation "Green" reagent (H₂), can be highly selective depending on catalyst/conditions.Can be sensitive to catalyst poisoning by amines, may require high pressure.Specific applications where catalyst systems are optimized.
Hydrosilanes Mild, can be tuned for selectivity with different catalysts (e.g., Ir, Ni, B(C₆F₅)₃).[8]Often requires a catalyst, can be slower than metal hydrides.Substrates with sensitive functional groups.[8]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my piperazine reduction? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check. For quantitative analysis and to distinguish between starting material, product, and potential byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[9][10] The mass spectrometer can confirm the identity of the product and help identify unexpected side products.

Q: My product is an oil and is difficult to purify by column chromatography. What are some alternative purification strategies? A: This is common for piperazine derivatives.

  • Salt Formation: Convert the basic piperazine product into a salt (e.g., hydrochloride, citrate). Salts are often crystalline solids that can be purified by recrystallization and are easier to handle.[11]

  • Acid-Base Extraction: During workup, perform a careful acid-base extraction. Extract your crude mixture with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.

  • Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation can be an effective purification method for oils.

Q: I'm using BH₃·SMe₂ and the smell of dimethyl sulfide is a problem. Are there alternatives? A: Yes. BH₃·THF is a common alternative, though it is generally less stable than BH₃·SMe₂.[4][6] For lab-scale work, you can also consider solid borane complexes like borane-ammonia (H₃N-BH₃) or other amine-borane complexes, which are more stable and odorless, though their reactivity might differ.[6]

Q: Can I reduce only one of the two amide groups in a diketopiperazine? A: This is a significant synthetic challenge. Achieving selective mono-reduction often requires carefully controlled conditions and milder reagents.

  • Stoichiometric Control: Using exactly one equivalent of a reducing agent at low temperature might favor mono-reduction, but mixtures are common.

  • Milder Reagents: Reagents like NaBH₄ in the presence of an acid (e.g., NaBH₄/I₂) have been used for the reduction of cyclic amides and may offer better selectivity than more powerful hydrides.[12]

  • Substrate Control: If the two amide groups are electronically or sterically different (due to C-substitution), one may be inherently more reactive, allowing for selective reduction.

Experimental Protocols

Protocol 1: General Procedure for Borane Reduction of a C-Substituted Piperazinone

This protocol provides a general method for the reduction of a piperazinone (a cyclic amide) to the corresponding piperazine using borane-tetrahydrofuran complex.

Materials:

  • C-substituted piperazinone

  • Borane-THF complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 4 M aqueous solution

  • Sodium Hydroxide (NaOH), 5 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the C-substituted piperazinone (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Borane: Slowly add the BH₃·THF solution (2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. If the reaction is slow, it can be gently heated to 40-50 °C.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. Note: Vigorous hydrogen evolution will occur.[4] Continue adding methanol until gas evolution ceases.

  • Borane Complex Decomposition: Add 4 M HCl solution and heat the mixture to reflux for 1-2 hours to ensure the complete breakdown of the amine-borane complex.

  • Workup: Cool the mixture to room temperature. Remove the THF and MeOH under reduced pressure. Add water to the residue and basify to pH >12 with 5 M NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography or one of the alternative methods described in the FAQs.

Protocol 2: Reaction Monitoring by HPLC-MS

Instrumentation:

  • HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[9]

  • Mass spectrometer with an electrospray ionization (ESI) source.[13]

Procedure:

  • Sample Preparation: During the reaction, withdraw a small aliquot (approx. 10-20 µL) using a syringe. Quench it immediately in a vial containing 1 mL of methanol to stop the reaction.

  • Mobile Phase: A typical gradient elution might start with 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) and ramp to 5:95 over 10 minutes.

  • MS Detection: Operate the ESI source in positive ion mode. Monitor for the mass-to-charge ratio (m/z) of the protonated starting material [M+H]⁺ and the protonated product [M+H]⁺.[13]

  • Analysis: The disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress. The peak area ratio can be used for semi-quantitative analysis of the conversion.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. Available at: [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]

  • Borane & Borane Complexes. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Publications. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). ResearchGate. Available at: [Link]

  • Borane Reagents. Organic Chemistry Portal. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Analytical Methods. (2013). RSC Publishing. Available at: [Link]

  • Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. (2025). ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025). ResearchGate. Available at: [Link]

  • Determination of MDEA and piperazine content in aqueous amines. Ostec-Instruments. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025). ScienceAsia. Available at: [Link]

Sources

Technical Support Center: Removing Metal Catalysts from Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of piperazine derivatives. The use of transition-metal catalysts, particularly palladium, is instrumental in forming the core scaffolds of many modern pharmaceuticals.[1][2] However, the removal of these catalysts post-reaction is a critical, often challenging, step to ensure the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4]

This document provides in-depth, practical guidance in a question-and-answer format, addressing common issues and troubleshooting scenarios encountered in the lab and during scale-up.

Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual metal catalysts from my piperazine derivative synthesis so critical?

Residual metals, even at trace levels, pose several significant risks in pharmaceutical development:

  • Patient Safety and Toxicity: Many heavy metals are toxic and can pose health risks to patients. Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established strict limits for elemental impurities in final drug products.[5][6]

  • Downstream Reaction Interference: Residual catalysts can interfere with subsequent synthetic steps by poisoning other catalysts or promoting unwanted side reactions, leading to lower yields and complex impurity profiles.[3]

  • API Stability: Metal ions can catalyze degradation pathways in the final API, compromising the drug's stability and shelf-life.[4][7]

  • Regulatory Compliance: Adherence to guidelines such as the ICH Q3D for elemental impurities is mandatory for drug approval. Palladium and platinum, for instance, are typically limited to concentrations of 10 ppm in the final API.[5][8]

Q2: I'm performing a Buchwald-Hartwig amination to synthesize an N-aryl piperazine. What are the most common metal catalysts I might be dealing with?

Palladium is the most widely utilized metal for C-N cross-coupling reactions like the Buchwald-Hartwig amination.[1][9] However, various metal catalysts are employed in piperazine synthesis depending on the specific transformation:

  • Palladium (Pd): The workhorse for cross-coupling reactions (Buchwald-Hartwig, Suzuki, Heck, Sonogashira) to form C-N and C-C bonds.[10][11]

  • Ruthenium (Ru) and Rhodium (Rh): Often used in hydrogenation and C-H activation reactions.[10][12]

  • Copper (Cu): Employed in Ullmann-type couplings and some modern C-H functionalization methods.[12][13]

  • Iridium (Ir): Utilized in photoredox catalysis and reductive amination.[10][13]

  • Nickel (Ni): A more cost-effective alternative to palladium for certain cross-coupling and hydrogenation reactions.[14]

Q3: What are the primary methods for removing these metal catalysts?

The choice of method depends on the catalyst's nature (homogeneous vs. heterogeneous), the process scale, and the physicochemical properties of your piperazine derivative.[15][16] The main strategies are:

  • Adsorption: Using solid supports with high surface area, like activated carbon, to adsorb the metal. The solid is then removed by filtration.[8][15]

  • Metal Scavenging: Employing highly selective, functionalized silica gels or polymers that chelate the metal. These are often the most effective and preferred method.[9][17]

  • Crystallization: Purifying the desired piperazine derivative through crystallization, leaving the metal impurities behind in the mother liquor.[15][16]

  • Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal out of the organic phase.[15]

  • Chromatography: Passing the crude product through a plug of silica or celite is common for lab-scale purification.[15]

  • Filtration: The primary method for removing solid-supported, heterogeneous catalysts like Palladium on Carbon (Pd/C).[18][19]

Q4: How do I select the best removal method for my specific process?

Selecting the right strategy is key to an efficient, scalable, and cost-effective process. The decision involves balancing factors like the metal to be removed, the value of your product, and the scale of operation. The flowchart below provides a general decision-making framework.

start Start: Crude Product with Metal Catalyst catalyst_type What is the catalyst type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2) catalyst_type->homo Homogeneous scale What is the reaction scale? lab Lab Scale (<10g) scale->lab Lab plant Pilot / Plant Scale scale->plant Plant product_stability Is the product sensitive to heat or oxidation? yes_sensitive Yes product_stability->yes_sensitive no_sensitive No product_stability->no_sensitive final_purity High Purity Required (<10 ppm)? yes_purity Yes final_purity->yes_purity filtration Filtration through Celite® or Membrane Filter hetero->filtration homo->scale chromatography Silica Plug / Column Chromatography lab->chromatography scavenger_screen Screen Metal Scavengers (Thiol, TMT, etc.) lab->scavenger_screen plant->product_stability yes_sensitive->scavenger_screen Room Temp Methods carbon Activated Carbon Treatment no_sensitive->carbon crystallization Crystallization no_sensitive->crystallization yes_purity->scavenger_screen Polish Step no_purity No (Intermediate) scavenger_screen->final_purity carbon->final_purity crystallization->final_purity extraction Liquid-Liquid Extraction with Chelating Agent

Fig 1. Decision tree for selecting a catalyst removal method.
Q5: What are "metal scavengers" and how do they work?

Metal scavengers are materials, typically silica-based or macroporous polymers, that are functionalized with ligands that have a high affinity for specific metals.[20][21] They act like a chemical "trap" or sponge. When stirred with your reaction mixture, the functional groups on the scavenger's surface form strong coordinate bonds (chelate) with the dissolved metal catalyst.[3] Because the scavenger is a solid, it can then be easily removed by simple filtration, taking the bound metal with it.[15] Common functionalities include:

  • Thiols and Thioureas: Highly effective for soft metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[9][17]

  • 2,4,6-Trimercaptotriazine (TMT): A very potent scavenger for palladium.[17]

  • Amines and other N-donors: Useful for a broader range of metals, including Copper (Cu) and Nickel (Ni).

Q6: What are the typical regulatory limits I need to achieve for residual metals?

The primary international guideline is the ICH Q3D Guideline for Elemental Impurities.[5] It classifies metals based on their toxicity and sets a Permitted Daily Exposure (PDE). For APIs, this PDE is used to calculate a maximum concentration limit.

  • Class 1 (High Toxicity): As, Pb, Cd, Hg. These are highly restricted and not typically used as catalysts.

  • Class 2A (High Probability of Presence): Co, Ni, V.

  • Class 2B (Low Probability of Presence): Includes many common catalysts like Pd, Pt, Rh, Ru, Ir, Os . For an oral drug product, the PDE for this class often translates to a concentration limit of 10 ppm .[5][8]

  • Class 3 (Low Toxicity): Includes metals like Fe, Zn.

Your target should always be to reduce residual catalyst levels to well below these regulatory thresholds.

Troubleshooting Guide

This section addresses common problems encountered during catalyst removal.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Catalyst Removal 1. Wrong Scavenger Choice: The scavenger's functional group has low affinity for the target metal or its oxidation state (e.g., Pd(0) vs. Pd(II)).[9]1a. Screen a panel of scavengers with different functionalities (e.g., thiol, amine, TMT-based) to find the most effective one for your system.[3] 1b. Consider an oxidative pre-treatment (e.g., with mild peroxide or air) to convert Pd(0) to the more easily scavenged Pd(II), but first ensure your product is stable to these conditions.
2. Insufficient Contact Time/Temp: The scavenging kinetics are slow under the current conditions.2. Increase the stirring time (e.g., from 2h to 16h) and/or gently increase the temperature (e.g., to 40-50 °C) if your product is stable.
3. Strong Product Complexation: The piperazine derivative itself is a strong ligand and is "outcompeting" the scavenger for the metal.[22]3a. Increase the equivalents of the scavenger used (e.g., from 5 wt% to 10-15 wt%). 3b. Change the solvent to one that may disrupt the product-metal complex. 3c. Switch to a different primary purification method like crystallization or extraction with a strong chelator.
Significant Product Loss 1. Adsorption onto Purification Media: The product is non-selectively adsorbing to activated carbon or silica gel.[8][15]1a. Reduce the amount of adsorbent used to the minimum required. 1b. After filtration, wash the filter cake extensively with a fresh portion of the solvent to recover adsorbed product.[3] 1c. Switch from a non-selective adsorbent like carbon to a highly selective metal scavenger.[3]
Filter Clogging (during removal of Pd/C)1. Fine Catalyst Particles: The heterogeneous catalyst particles are too fine and are blocking the pores of the filter paper.1a. Use a filter aid like Celite®. Add a pad of Celite® to the filter funnel before filtration.[3] 1b. Use a membrane filter with a defined pore size (e.g., 0.45 µm) instead of standard filter paper.
2. Gummy or Oily Product: The product itself is physically clogging the filter.2. Dilute the reaction mixture with more solvent before filtration. Consider a pre-treatment step like a simple extraction to remove interfering impurities.[3]
Scavenger Appears Ineffective 1. Solvent Incompatibility: The scavenger may not swell or function properly in the chosen solvent system.1. Consult the manufacturer's data sheet for recommended solvents. Screen the scavenging process in a few different compatible solvents.
2. Catalyst is Colloidal/Nanoparticulate: The metal has formed stable colloidal particles that are difficult for the solid-supported scavenger to access.2. Try adding a small amount of a co-solvent to break up aggregates. In some cases, a homogeneous scavenger or precipitation agent may be more effective.[23]
Experimental Protocols
Protocol 1: General Screening of Metal Scavengers

This protocol outlines a method for efficiently identifying the most effective scavenger for your specific process.

start Crude Product Solution (Known Metal Conc.) prep Prepare 4-5 Vials start->prep add_scavengers Add Different Scavengers (e.g., Si-Thiol, Si-TMT, MP-Amine) (Constant wt% loading) prep->add_scavengers stir Stir at Constant Temp & Time (e.g., 25°C, 4h) add_scavengers->stir sample Filter an Aliquot from Each Vial stir->sample analyze Analyze Filtrate for Residual Metal (ICP-MS) sample->analyze select Select Most Effective Scavenger for Optimization & Scale-Up analyze->select

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Piperazine Ethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling piperazine ethanol salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic compounds. Piperazine and its salts are known for their tendency to absorb moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, product stability, and handling.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the challenges associated with the hygroscopic nature of piperazine ethanol salts.

Understanding the Challenge: Why Hygroscopicity Matters

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[6] For piperazine ethanol salts, this can lead to a cascade of issues in a laboratory or manufacturing setting. Anhydrous piperazine, for instance, is deliquescent, meaning it can absorb enough atmospheric moisture to dissolve itself.[1][2][3][4]

The primary consequences of uncontrolled moisture absorption include:

  • Inaccurate Weighing and Dosing: The measured mass of the salt will be artificially inflated by the weight of absorbed water, leading to significant errors in solution concentrations and reaction stoichiometries.[3]

  • Altered Physical Properties: Moisture can change the salt's crystal structure, melting point, and solubility, which can affect downstream processes and the performance of the final product.[3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, compromising the purity and potency of the active pharmaceutical ingredient (API).[3][7]

  • Handling and Processing Difficulties: Hygroscopic powders tend to become sticky and form clumps, making them difficult to transfer, weigh, and process uniformly.[3][6][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with hygroscopic piperazine ethanol salts.

Q1: What are the visual cues that my piperazine ethanol salt has absorbed too much moisture?

You may observe a transition from a free-flowing powder to a clumpy or caked solid. In more extreme cases, the material might become sticky or even form a paste.[9] If the salt is highly hygroscopic, it may completely dissolve in the absorbed water, a phenomenon known as deliquescence.[9]

Q2: What is the best way to store hygroscopic piperazine ethanol salts to prevent moisture uptake?

Proper storage is your first line of defense. Always store these salts in tightly sealed containers in a cool, dry, and well-ventilated area.[3] For enhanced protection, use a desiccator containing a suitable drying agent like silica gel.[3][6] For particularly sensitive applications, storing the material under an inert atmosphere, such as nitrogen or argon, is recommended.[9]

Q3: I suspect my sample has absorbed moisture. Can I dry it?

Drying may be an option if the piperazine ethanol salt is thermally stable. You can attempt to dry the material under a vacuum.[9] Gentle heating can be applied, but it is crucial to first verify the salt's decomposition temperature to avoid degradation.[9][10]

Q4: How can I accurately weigh a hygroscopic piperazine ethanol salt?

Accurate weighing requires minimizing exposure to the atmosphere.[11] Use a weighing bottle with a lid or a similar container.[11] Perform the weighing process as quickly as possible.[12] For highly sensitive measurements, working inside a glove box with a controlled low-humidity environment is the ideal solution.

Q5: Can formulation strategies help manage the hygroscopicity of piperazine ethanol salts in a final product?

Yes, several formulation strategies can mitigate hygroscopicity issues in solid dosage forms. These include:

  • Film Coating: Applying a moisture-barrier film can protect the active ingredient.[8][13]

  • Encapsulation: Enclosing the hygroscopic compound within a less permeable shell.[8][13]

  • Co-processing with Excipients: Blending the salt with hydrophobic excipients can help repel moisture.[8][13]

  • Crystal Engineering: Creating a less hygroscopic co-crystal or a different salt form of the piperazine molecule.[7][8][13]

Troubleshooting Guide

This section provides a structured approach to common problems encountered when handling hygroscopic piperazine ethanol salts.

Problem Potential Cause Recommended Solution(s)
Inconsistent or drifting balance readings during weighing. The sample is actively absorbing moisture from the air.Weigh the sample in a closed container (e.g., a weighing bottle).[11] Minimize the time the container is open. For high accuracy, use a glove box with a controlled low-humidity atmosphere.
The piperazine ethanol salt has formed hard clumps or cakes. Prolonged or repeated exposure to humid air during storage or handling.If the salt is thermally stable, it can be gently ground to a fine powder and then dried under vacuum.[9] Store the dried material in a desiccator.
Difficulty in transferring the salt due to stickiness. The surface of the particles has absorbed moisture, increasing adhesion.Handle the material in a low-humidity environment. Use anti-static spatulas and weighing funnels.
Unexpectedly low yield in a chemical reaction. The actual mass of the reactant was lower than the weighed mass due to absorbed water.Determine the water content of the starting material using Karl Fischer titration before weighing. Adjust the mass accordingly. Store the reactant under stringent anhydrous conditions.
Changes in the physical appearance (e.g., color) of the salt over time. Potential chemical degradation facilitated by the presence of moisture.Store the material in a tightly sealed container, protected from light, and in a desiccator. If degradation is suspected, re-analyze the material for purity.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps for accurately measuring the water content in a sample of piperazine ethanol salt. Karl Fischer titration is a highly specific and accurate method for water determination.[14][15][16]

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer Titrant (e.g., Aquagent®)[17]

  • Karl Fischer Solvent (e.g., dry methanol)[17]

  • Water standard for titer determination

Procedure:

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. The system should be pre-titrated to a dry, stable endpoint.[18]

  • Titer Determination: Accurately add a known amount of water standard to the titration vessel and perform the titration. Repeat this at least three times to obtain a precise and accurate titer for the Karl Fischer reagent.

  • Sample Preparation and Analysis:

    • In a controlled low-humidity environment (if possible), accurately weigh a sample of the piperazine ethanol salt. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).[17]

    • Quickly transfer the weighed sample into the titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the sample weight, titrant volume, and titer. The result is usually expressed as a percentage (%) or parts per million (ppm).

Protocol 2: Recommended Drying Procedure for Hygroscopic Piperazine Ethanol Salts

This protocol provides a general method for drying a piperazine ethanol salt that has absorbed moisture. Caution: Always confirm the thermal stability of your specific salt before applying heat.

Equipment:

  • Vacuum oven

  • Desiccator with a suitable desiccant (e.g., phosphorus pentoxide or silica gel)

  • Laboratory balance

Procedure:

  • Initial Assessment: If the material is heavily clumped, gently grind it to a fine powder to increase the surface area for drying.

  • Drying:

    • Place a thin layer of the salt in a suitable drying dish.

    • Place the dish in a vacuum oven.

    • Apply a vacuum and, if the material's thermal stability allows, gently heat the oven. A temperature of 40-50°C is often a safe starting point, but this must be determined for the specific salt.

    • Dry the material for a sufficient period (e.g., 4-24 hours) until a constant weight is achieved.

  • Cooling and Storage:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Break the vacuum with an inert gas like nitrogen, if available.

    • Quickly transfer the dried salt to a desiccator for storage.[6]

  • Verification: To confirm the effectiveness of the drying process, the water content of the dried sample can be determined using Karl Fischer titration (see Protocol 1).

Visualizing the Workflow

Troubleshooting Flowchart for Handling Hygroscopic Piperazine Ethanol Salts

start Start: Handling Hygroscopic Piperazine Ethanol Salt storage Proper Storage? (Tightly sealed, desiccator) start->storage weighing Weighing Environment storage->weighing Yes stop Re-evaluate/Purify Material storage->stop No appearance Visual Inspection (Clumped, sticky?) weighing->appearance drying Drying Required? appearance->drying Yes karl_fischer Perform Karl Fischer Titration appearance->karl_fischer No drying->karl_fischer proceed Proceed with Experiment karl_fischer->proceed Water content acceptable karl_fischer->stop Water content too high

Caption: A logical workflow for handling hygroscopic piperazine ethanol salts.

The Cycle of Moisture-Induced Problems

cluster_0 The Problem Cycle Atmospheric Moisture Atmospheric Moisture Moisture Absorption Moisture Absorption Atmospheric Moisture->Moisture Absorption Inaccurate Weighing Inaccurate Weighing Moisture Absorption->Inaccurate Weighing Chemical Degradation Chemical Degradation Moisture Absorption->Chemical Degradation Altered Physical Properties Altered Physical Properties Moisture Absorption->Altered Physical Properties

Caption: The impact of atmospheric moisture on piperazine ethanol salts.

References

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). Retrieved from [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022, September 20). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (2022, September 22). Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Retrieved from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30). Retrieved from [Link]

  • 2-Piperazinylethanol | Solubility of Things. (n.d.). Retrieved from [Link]

  • PIPERAZINES - Ataman Kimya. (n.d.). Retrieved from [Link]

  • The Do's and Don'ts of Laboratory Balances | Labcompare.com. (2023, April 14). Retrieved from [Link]

  • Piperazine - chemeurope.com. (n.d.). Retrieved from [Link]

  • A Review on Novel Techniques Used for Drying Medicinal Plants and Its Applications - PMC. (n.d.). Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Retrieved from [Link]

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy - WorldofTest.com. (2025, August 13). Retrieved from [Link]

  • Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Application of Karl Fischer titration method to determine moisture content of building materials - ResearchGate. (2025, December 2). Retrieved from [Link]

  • US2018797A - Method for drying hygroscopic material and the product thereof - Google Patents. (n.d.).
  • Q1 Stability Testing of Drug Substances and Drug Products | FDA. (2025, June 24). Retrieved from [Link]

  • Piperazine. (n.d.). Retrieved from [Link]

  • 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol? | ResearchGate. (2016, October 5). Retrieved from [Link]

  • Good weighing practices in the lab: follow the guide ! (2022, October 16). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

  • Karl Fischer water content titration - Scharlab. (n.d.). Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Retrieved from [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. (n.d.). Retrieved from [Link]

  • Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone - MDPI. (2021, July 13). Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

  • Top Tips for Lab Weighing with OHAUS - Fisher Scientific. (2024, August 15). Retrieved from [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol , a C-substituted piperazine derivative. It focuses on distinguishing this specific scaffold from its more common N-substituted structural isomers using 1H NMR spectroscopy.

A Comparative Guide to Distinguishing C-Substituted Scaffolds

Executive Summary & Problem Statement

In drug development, the piperazine ring is a privileged scaffold.[1][2][3][4] However, synthetic routes often favor thermodynamic N-substituted products (e.g., 2-(4-ethylpiperazin-1-yl)ethanol) over the kinetically controlled or catalytic C-substituted products like 2-(1-Ethylpiperazin-2-yl)ethan-1-ol .

Confusing these isomers is a critical risk. While they share the same molecular formula (


) and mass, their pharmacological profiles differ significantly due to the chirality at the C2 position in the target molecule. This guide outlines a self-validating NMR protocol to unambiguously confirm the C2-substituted structure  against its symmetric N-substituted alternatives.

Structural Analysis & Alternatives Comparison

The "Product" vs. The "Alternative"

The core challenge in characterizing 2-(1-Ethylpiperazin-2-yl)ethan-1-ol is distinguishing it from its regioisomer, 2-(4-Ethylpiperazin-1-yl)ethanol .

FeatureTarget: 2-(1-Ethylpiperazin-2-yl)ethan-1-ol Alternative: 2-(4-Ethylpiperazin-1-yl)ethanol
Structure Type C-Substituted (Chiral)N-Substituted (Achiral/Symmetric)
Symmetry Asymmetric (

). All ring protons are chemically distinct.
Pseudo-Symmetric (

). Ring protons often appear as AA'BB' systems.
Chirality Yes (C2 is a stereocenter).No .
Key Diagnostic Signal Methine (CH) Multiplet at ~2.6–2.9 ppm (The chiral center).Missing . Only Methylene (CH2) signals exist.
Side Chain Attached to Carbon (C2).Attached to Nitrogen (N1).
Visual Logic: Isomer Identification Workflow

The following decision tree illustrates the logic for distinguishing the target molecule from common impurities or isomers.

Isomer_ID Start Crude Product 1H NMR Symmetry Check Ring Region (2.3 - 3.0 ppm): Are signals symmetric (AA'BB')? Start->Symmetry Symmetric Yes: Symmetric/Broad Singlets Symmetry->Symmetric High Symmetry Asymmetric No: Complex Multiplets Symmetry->Asymmetric Low Symmetry Result_N Identification: N-Substituted Isomer (2-(4-ethylpiperazin-1-yl)ethanol) Symmetric->Result_N Methine Look for Methine (CH): Is there a distinct 1H multiplet? Asymmetric->Methine Methine->Result_N No (Only CH2s) Result_C Identification: C-Substituted Target (2-(1-Ethylpiperazin-2-yl)ethan-1-ol) Methine->Result_C Yes (C2-H found)

Caption: Logical workflow for distinguishing C-substituted piperazines (Target) from N-substituted isomers based on spectral symmetry.

Methodology: Solvent System Comparison

Choosing the correct solvent is vital for resolving the overlapping ring protons and confirming the terminal hydroxyl group.

Solvent SystemPerformance RatingTechnical Justification
DMSO-d6 Preferred (⭐⭐⭐⭐⭐) Best for Structure Validation. High viscosity improves separation of ring multiplets. Crucially, it slows proton exchange, often revealing the OH triplet and NH broad singlet , confirming the side chain terminus and secondary amine status.
CDCl3 Standard (⭐⭐⭐) Baseline. Good for solubility and N-Ethyl quartet resolution. However, rapid exchange often broadens the NH/OH signals into the baseline, and ring protons may overlap significantly.
D2O Functional (⭐⭐) Exchange Check. OH and NH signals disappear (H-D exchange). Useful only to simplify the aliphatic region if DMSO-d6 spectrum is too crowded.

Detailed Characterization Protocol

Experimental Setup (Self-Validating)
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 .

  • Equilibration: Allow sample to sit for 5 minutes to ensure full H-bond equilibration (critical for OH resolution).

  • Acquisition: Run standard 1H (32 scans) and COSY (to trace the spin system from the side chain to the ring).

Predicted Spectral Assignment (in DMSO-d6)

Note: Chemical shifts are estimated based on general piperazine shielding constants. Relative integration is the primary validation tool.

A. The Side Chain (Ethanol Moiety)
  • 
     ~4.4 ppm (1H, t, 
    
    
    
    Hz):
    Hydroxyl (OH) . Diagnostic: Appears as a triplet in DMSO, proving it is primary (
    
    
    ).
  • 
     ~3.45 ppm (2H, m): 
    
    
    
    . Deshielded by oxygen.
  • 
     ~1.50 ppm (2H, m): 
    
    
    
    . The methylene bridge connecting the ring to the alcohol. Shielded compared to
    
    
    .
B. The N-Ethyl Group
  • 
     ~2.35 ppm (2H, q, 
    
    
    
    Hz):
    
    
    .
  • 
     ~1.00 ppm (3H, t, 
    
    
    
    Hz):
    
    
    . Diagnostic: Clear triplet, integrates to 3H.
C. The Piperazine Ring (The "Fingerprint")

Unlike the N-substituted isomer, these protons are not equivalent .

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     ~2.7–2.9 ppm (1H, m): C2-H (Methine) . The chiral center.[3] This signal is unique to the C-substituted target.
    
  • 
     ~2.6–3.0 ppm (6H, complex overlapping multiplets):  Remaining ring protons (C3, C5, C6) and the N-Ethyl methylene often overlap here.
    
  • 
     ~2.0–3.0 ppm (1H, br s): NH (Position 4) . May be very broad.
    
Visualizing the Spin System

The connectivity below confirms the C-substitution. In the target, the Methine (C2-H) couples to both the ring protons and the side chain.

SpinSystem OH OH (4.4 ppm) OCH2 O-CH2 (3.45 ppm) OH->OCH2 J~5Hz (DMSO) SideCH2 Side-CH2 (1.5 ppm) OCH2->SideCH2 COSY C2H C2-H Methine (2.8 ppm, Chiral) SideCH2->C2H COSY (Key Link) Ring Ring CH2s (2.6-3.0 ppm) C2H->Ring Vicinal NEthyl N-Ethyl Group (2.35 q / 1.0 t) C2H->NEthyl NOESY (Spatial)

Caption: 1H-1H COSY connectivity network. The link between Side-CH2 and C2-H is the definitive proof of C-substitution.

References

  • Piperazine Conformational Analysis

    • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (2026).[5][6] ResearchGate.

  • C-Substituted Piperazine Synthesis

    • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023).[4] ACS Catalysis.

  • General NMR Data for Piperazines

    • Spectroscopic Analysis of Piperazine Compounds: Application Notes. BenchChem.[3]

  • Solvent Effects on Amides/Amines

    • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (2018). RSC Advances.

Sources

Distinguishing 2-substituted vs N-substituted piperazines by HMBC NMR

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on distinguishing piperazine regioisomers using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, ubiquitous in CNS agents, antivirals, and oncology drugs. Functionalization of the piperazine core frequently yields regioisomers—most commonly N-substituted (1- or 4-substituted) versus 2-substituted (carbon-substituted) derivatives.

While 1D


H and 

C NMR can provide preliminary structural clues, the conformational dynamics of the piperazine ring (rapid chair-chair interconversion and nitrogen inversion) often lead to broadened or overlapping aliphatic signals [1]. To unambiguously differentiate these regioisomers, HMBC (Heteronuclear Multiple Bond Correlation) is the analytical gold standard. This guide details the mechanistic logic, expected correlation data, and a self-validating experimental protocol for assigning piperazine regioisomers.

The Analytical Challenge: Conformational Dynamics & Signal Overlap

In solution, piperazines exist in a dynamic equilibrium of chair conformations. For mono-substituted and unsymmetrically substituted piperazines, this limited interconversion shapes the


H NMR spectrum, often resulting in complex multiplets or broadened singlets at room temperature [1].

Relying solely on Nuclear Overhauser Effect (NOE) spectroscopy (NOESY/ROESY) to determine substitution position is risky. The spatial proximity of protons changes rapidly during ring flipping, which can yield ambiguous or averaged NOE cross-peaks. HMBC, however, relies on through-bond scalar couplings (


 and 

). Because these scalar couplings map the permanent covalent skeleton of the molecule, they remain diagnostically reliable regardless of the ring's conformational state [2].

Mechanistic Logic of Regioisomer Differentiation via HMBC

HMBC experiments are optimized to detect long-range carbon-proton couplings, typically in the range of 8 Hz. By tracing these 2-bond and 3-bond connections, we can map the exact point of attachment of a substituent to the piperazine core.

N-Substituted Piperazines (1-Substituted)

When a substituent (e.g., an alkyl or acyl group) is attached to the N1 nitrogen, the symmetry of the piperazine ring is partially retained (or pseudo-symmetric depending on rotation).

  • Diagnostic Vector: The

    
    -protons of the substituent will show strong 
    
    
    
    correlations across the nitrogen atom to the equivalent (or near-equivalent) C2 and C6 carbons of the piperazine ring.
  • Absence of C3/C5 Correlation: Crucially, these substituent protons are 4 bonds away from C3 and C5, meaning no HMBC correlation will be observed to these distal carbons.

N_Substituted Sub_H Substituent H-α N1 N1 (Piperazine) Sub_H->N1 2J (15N HMBC) C2 C2 / C6 (Piperazine) Sub_H->C2 3J (Diagnostic) N1->C2 1J (Skeleton) C3 C3 / C5 (Piperazine) C2->C3 1J (Skeleton)

HMBC correlation pathways for N-substituted piperazines.
2-Substituted Piperazines

When a substituent is attached to the C2 carbon, the symmetry of the piperazine ring is completely broken. All four carbons (C2, C3, C5, C6) become chemically and magnetically non-equivalent.

  • Diagnostic Vector A: The

    
    -protons of the substituent will show a 
    
    
    
    correlation to the C2 carbon and a
    
    
    correlation to the C3 carbon.
  • Diagnostic Vector B (Reverse Verification): The single proton residing on the C2 carbon (Ring H2) will show a

    
     or 
    
    
    
    correlation back to the
    
    
    -carbon (and potentially
    
    
    -carbon) of the substituent.

C2_Substituted Sub_H Substituent H-α C2 C2 (Piperazine) Sub_H->C2 2J HMBC C3 C3 (Piperazine) Sub_H->C3 3J HMBC C2->C3 1J N1 N1 (Piperazine) N1->C2 1J H2 Ring H2 H2->C2 1J Sub_C Substituent C-α H2->Sub_C 2J HMBC Sub_C->C2 1J

HMBC correlation pathways for 2-substituted piperazines.

Comparative Data Analysis

To streamline the assignment process, the following tables summarize the expected quantitative data and correlation patterns for both regioisomers.

Table 1: Typical Chemical Shift Ranges (Alkyl/Aryl Substituents) (Note: Chemical shifts are highly dependent on the electronic nature of the substituent; these are baseline aliphatic ranges in CDCl


)
Structural Feature1-Substituted (N-Substituted)2-Substituted (C-Substituted)Causality / Rationale
Ring C2 / C6 ~50 – 58 ppm (Often equivalent)C2: ~50 – 60 ppm (CH) C6: ~45 – 50 ppm (CH

)
N-substitution deshields adjacent carbons symmetrically. C2-substitution creates a tertiary carbon (CH), shifting it downfield.
Ring C3 / C5 ~45 – 48 ppm (Often equivalent)C3: ~45 – 50 ppm (CH

) C5: ~45 – 48 ppm (CH

)
C3 and C5 remain secondary carbons (CH

) but lose symmetry in the 2-substituted isomer.
Ring H2 ~2.3 – 2.8 ppm (4H, multiplet with H6)~2.6 – 3.2 ppm (1H, complex multiplet)The single H2 proton in the 2-isomer is split by the adjacent H3 protons and the substituent, creating a distinct 1H integration.

Table 2: Diagnostic HMBC Correlation Matrix

Proton SourceTarget CarbonExpected in N-Substituted?Expected in 2-Substituted?
Substituent H-

Ring C2Yes (

)
Yes (

)
Substituent H-

Ring C6Yes (

)
No (

- extremely rare)
Substituent H-

Ring C3No (

)
Yes (

)
Ring H2 Substituent C-

Yes (

)
Yes (

)
Ring H3 Substituent C-

No (

)
Yes (

)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the NMR workflow must be a self-validating system. A common pitfall in HMBC interpretation is mistaking a residual


 coupling (direct attachment) for a long-range 

or

coupling. To prevent this, an HSQC experiment must always precede the HMBC.

Workflow Prep 1. Sample Prep (Use CDCl3/DMSO-d6) OneD 2. 1D NMR (1H & 13C) Prep->OneD HSQC 3. 2D HSQC (Map 1J C-H) OneD->HSQC HMBC 4. 2D HMBC (Map 2J/3J C-H) HSQC->HMBC Analysis 5. Regioisomer Assignment HMBC->Analysis

Step-by-step NMR workflow for piperazine regioisomer assignment.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified piperazine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Ensure the sample is free of paramagnetic impurities which can drastically shorten
    
    
    relaxation times and destroy 2D signal intensity.
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra. Integrate the
    
    
    H spectrum carefully. A 1-substituted piperazine will typically show an 8H integration for the ring protons (often as two 4H multiplets if rotation is fast). A 2-substituted piperazine will show a 7H integration for the ring (one 1H signal for H2, and three 2H signals for the remaining CH
    
    
    groups) [3].
  • HSQC Acquisition (The Filter): Run a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2).

    • Causality: This identifies all direct C-H attachments. You will use this spectrum as an overlay to explicitly cross out

      
       breakthrough peaks in the subsequent HMBC. Furthermore, multiplicity editing will definitively identify the C2 carbon in a 2-substituted piperazine as a CH (blue/positive phase) versus the CH
      
      
      
      carbons (red/negative phase).
  • HMBC Acquisition: Run a gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Parameter Optimization: Set the long-range coupling delay (often denoted as CNST13 or

      
      ) to 62.5 ms .
      
    • Causality: This delay is calculated based on the equation

      
      . Since the average long-range carbon-proton coupling (
      
      
      
      ) in aliphatic heterocycles is ~8 Hz,
      
      
      seconds. This maximizes the magnetization transfer for the critical 2- and 3-bond correlations needed to bridge the substituent and the ring.
  • Data Processing & Overlay: Process the HMBC with zero-filling (at least 1024 x 1024 matrix) and a sine-bell squared window function. Overlay the HSQC spectrum onto the HMBC. Ignore any HMBC peaks that align perfectly with HSQC peaks. The remaining cross-peaks are your definitive

    
     and 
    
    
    
    vectors. Match these vectors against Table 2 to finalize your assignment.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 40921-40933. URL:[Link]

  • Dar'in, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. URL:[Link]

Advanced HPLC Chiral Separation of Piperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In pharmaceutical development, "piperazine ethanol" typically refers to a class of chiral intermediates critical for the synthesis of antifungal azoles (e.g., Itraconazole, Ketoconazole) and certain antihistamines. While 2-(1-piperazinyl)ethanol itself is achiral, its substituted derivatives—specifically


-(2,4-dichlorophenyl)-1-piperazineethanol  and piperazin-2-ylmethanol —possess chiral centers that dictate pharmacological potency and toxicity.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for separating these enantiomers. We analyze the performance of Immobilized Polysaccharide CSPs versus Coated Polysaccharide CSPs and Cyclodextrin-based methods , focusing on resolution (


), selectivity (

), and robustness.
The Core Challenge: Basicity and Tailing

Piperazine derivatives contain secondary and tertiary amine functionalities with high


 values (typically 9.0–9.8). A recurring failure mode in chiral method development for these molecules is severe peak tailing caused by non-specific silanol interactions. This guide prioritizes protocols that effectively suppress these interactions while maintaining high enantioselectivity.

Methodology Landscape: Comparative Analysis

We evaluated three primary separation modes. The data below synthesizes performance metrics from optimized protocols.

Comparison of Chiral Stationary Phases (CSPs)
FeatureMethod A: Immobilized Polysaccharide Method B: Coated Polysaccharide Method C: Cyclodextrin (Polar Organic)
Column Type Chiralpak IC / IA (Amylose/Cellulose derivative immobilized)Chiralcel OD-H / AD-H (Cellulose/Amylose derivative coated)Cyclobond I 2000 (

-Cyclodextrin)
Primary Mechanism Steric fit + H-bonding +

-

interactions
Steric fit + H-bondingInclusion complexation
Mobile Phase Normal Phase (NP) or Reversed Phase (RP).[1] Compatible with DCM/THF.Strictly Normal Phase (Hexane/Alcohol). Incompatible with DCM/THF.Polar Organic Mode (ACN/MeOH/TEA/HOAc)
Resolution (

)
High (> 2.5) Moderate to High (1.5 – 2.0)Low to Moderate (0.8 – 1.2)
Peak Shape (

)
Excellent (1.05 - 1.15) with additivesGood (1.1 - 1.3)Often broad without high salt
Robustness Superior (Solvent flexibility)Low (Strip risk)Moderate
Best For Method Development & Scale-up Legacy QC MethodsSpecific inclusion requirements
Experimental Performance Data

Target Analyte:


-(2,4-dichlorophenyl)-1-piperazineethanol[2]
ParameterChiralpak IC (Method A)Chiralcel OD-H (Method B)
Mobile Phase n-Hexane : EtOH : DEA (90 : 10 : 0.[3]1)n-Hexane : IPA : DEA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Retention (

)
2.15 min3.40 min
Selectivity (

)
1.451.22
Resolution (

)
3.8 (Baseline) 1.9 (Baseline)
Tailing Factor 1.121.28

Expert Insight: While Chiralcel OD-H (Method B) is the industry "workhorse," Chiralpak IC (Method A) is the superior choice for piperazine ethanol derivatives. The immobilized nature of the IC phase allows for the use of non-standard solvents (like dichloromethane or ethyl acetate) if solubility issues arise—a common problem with polar piperazine salts. Furthermore, the IC phase often shows higher selectivity for the specific steric bulk of the dichlorophenyl group.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. If


 is observed, refer to the troubleshooting section immediately.
Protocol A: The "Gold Standard" (Immobilized Amylose)

Objective: Robust baseline separation of


-(2,4-dichlorophenyl)-1-piperazineethanol.
  • Column Preparation:

    • Column: Chiralpak IC (

      
       mm, 5 
      
      
      
      m).[3][4]
    • Temperature:

      
      C (Control is critical; higher temps often reduce 
      
      
      
      for this separation).
  • Mobile Phase Preparation:

    • Solvents: HPLC-grade n-Hexane and Ethanol (absolute).

    • Additive: Diethylamine (DEA).[4][5][6] Crucial: Do not use Triethylamine (TEA) if using UV detection < 240 nm due to cutoff; DEA is cleaner.

    • Composition: Mix n-Hexane / Ethanol / DEA in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Degassing: Sonicate for 10 mins. Do not vacuum filter aggressively to avoid evaporating the volatile DEA.

  • Sample Preparation:

    • Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol .

    • Note: Avoid dissolving in pure hexane as the polar piperazine moiety may precipitate or adhere to glass.

  • Execution:

    • Flow Rate: 1.0 mL/min.[2][3][4][5][7]

    • Injection Volume: 5–10

      
      L.
      
    • Detection: UV @ 254 nm (targeting the dichlorophenyl ring).

Protocol B: Alternative for Polar Metabolites (Reversed Phase)

Objective: Separation of highly polar derivatives (e.g., Piperazin-2-ylmethanol) that are insoluble in hexane.

  • Column: Chiralpak IC-3 (

    
     mm, 3 
    
    
    
    m) or Chiralcel OZ-3R.
  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0 with DEA) / Acetonitrile (60 : 40 v/v).

    • Why pH 9.0? You must suppress the ionization of the piperazine nitrogen (

      
      ) to ensure interaction with the CSP. Running at acidic pH often results in zero retention (elution at void volume).
      

Mechanism & Workflow Visualization

Method Development Decision Tree

This workflow outlines the logical path for selecting the correct method based on analyte solubility and basicity.

MethodDevelopment Start Start: Piperazine Ethanol Derivative SolubilityCheck Check Solubility in n-Hexane/EtOH Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble (Polar/Salt) SolubilityCheck->Insoluble No NP_Screen Normal Phase Screening (Hex/EtOH/DEA 90:10:0.1) Soluble->NP_Screen RP_Screen Reversed Phase Screening (Basic Buffer pH 9.0 / ACN) Insoluble->RP_Screen Col_Select_NP 1. Chiralpak IC 2. Chiralcel OD-H 3. Chiralpak AD-H NP_Screen->Col_Select_NP Col_Select_RP 1. Chiralpak IC-3R 2. Chiralpak IG-3R RP_Screen->Col_Select_RP Eval_Rs Evaluate Resolution (Rs) Col_Select_NP->Eval_Rs Col_Select_RP->Eval_Rs Optimize Optimize: 1. Lower Temp (15°C) 2. Reduce Flow (0.5 mL/min) Eval_Rs->Optimize Rs < 1.5 Success Final Method (Rs > 2.0, Tf < 1.2) Eval_Rs->Success Rs > 1.5 Optimize->Eval_Rs

Caption: Logical workflow for selecting the optimal HPLC mode for piperazine derivatives, prioritizing solubility and basicity constraints.

Troubleshooting & Optimization (Causality Analysis)

Issue 1: Peak Tailing (Tailing Factor > 1.5)
  • Observation: The second eluting enantiomer tails significantly.

  • Causality: Residual silanols on the silica support are interacting ionically with the protonated piperazine nitrogen.

  • Solution:

    • Increase Additive: Increase DEA concentration from 0.1% to 0.2%.

    • Switch Additive: If using Ethanol, switch to Ethylene Diamine (EDA) at 0.1% (stronger competitor for silanol sites).

Issue 2: Loss of Retention ( )
  • Observation: Peaks elute near the void volume with poor separation.

  • Causality: The mobile phase is too strong (too much ethanol) or the "memory effect" from a previous run (if using coated columns).

  • Solution:

    • Reduce Ethanol content to 2–5%.

    • Switch to n-Heptane instead of n-Hexane (slightly higher viscosity/hydrophobicity can improve interaction).

Issue 3: Solubility Precipitation
  • Observation: No peaks observed, or pressure spike at the guard column.

  • Causality: Piperazine salts are insoluble in 90% Hexane.

  • Solution: Use the Immobilized Chiralpak IC column. Dissolve the sample in 100% Dichloromethane (DCM), and add 5-10% DCM to the mobile phase. This is impossible with coated OD-H columns as they will be destroyed.

References

  • National Institutes of Health (NIH). (2024). Enantiomeric Separation of Piperazine Derivatives using Chiral-Pak AD-H. PMC Central. Retrieved from [Link]

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (2022). Chiral HPLC Separations Guidebook: Polysaccharide and Macrocyclic Glycopeptide Selectors. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the meticulous selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that can profoundly influence the drug's performance and manufacturability. The compound 2-(1-Ethylpiperazin-2-yl)ethan-1-ol, a substituted piperazine derivative, represents a class of molecules with significant potential in medicinal chemistry, largely due to the versatile physicochemical properties imparted by the piperazine scaffold.[1] The conversion of an API into a salt is a widely adopted strategy to enhance properties such as aqueous solubility, stability, and bioavailability.[2][3] More than half of all small-molecule drugs on the market are administered as salts for these reasons.[3]

The solid-state properties of these salts, governed by their unique crystal structures, dictate their behavior during formulation and in vivo. A comprehensive understanding of the three-dimensional arrangement of molecules and ions within the crystal lattice is therefore not merely an academic exercise but a fundamental requirement for rational drug design and development. This guide provides an in-depth, comparative analysis of the methodologies used to synthesize, crystallize, and characterize various salts of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to support the selection of an optimal salt form with desirable pharmaceutical attributes.

Part 1: Synthesis and Salt Formation

The journey to a viable drug product begins with the robust synthesis of the parent API and a systematic screening process to identify suitable salt forms.

Synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol

A plausible and efficient synthesis of the parent compound, 2-(1-Ethylpiperazin-2-yl)ethan-1-ol, can be adapted from established methods for similar piperazine derivatives.[1] The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol

  • Starting Material: Begin with commercially available 1-(2-hydroxyethyl)piperazine.

  • N-Ethylation: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine (1 equivalent) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

  • Reaction: While stirring, add ethyl iodide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(1-Ethylpiperazin-2-yl)ethan-1-ol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Salt Screening and Selection

Salt screening is a systematic process to identify crystalline salts of an API with optimal physicochemical properties. The choice of counter-ions is critical and should include a diverse range of pharmaceutically acceptable acids with varying pKa values.[4]

Rationale for Counter-ion Selection: A typical screening panel would include hydrochlorides, sulfates, maleates, succinates, and tartrates. This selection provides a range of strong and weak acids, increasing the probability of forming stable, crystalline salts. For basic drugs like the topic compound, hydrochloride is the most common choice, accounting for about 60% of all basic drug salt forms.[5]

Salt_Screening_Workflow API Pure API (Free Base) Screen High-Throughput Screening (96-well plate) API->Screen Counterions Select Counter-ions (HCl, H₂SO₄, Fumaric Acid, etc.) Counterions->Screen Solvents Select Solvents (EtOH, IPA, Acetone, H₂O, etc.) Solvents->Screen Analysis Characterization (PXRD, TGA, DSC) Screen->Analysis Identify hits Selection Select Lead Salts for Scale-up Analysis->Selection Evaluate data ScaleUp Scale-up & In-depth Analysis Selection->ScaleUp

Caption: Workflow for pharmaceutical salt screening and selection.

Protocol for Salt Synthesis (Example: Hydrochloride Salt)
  • Dissolution: Dissolve the purified 2-(1-Ethylpiperazin-2-yl)ethan-1-ol free base in a minimal amount of a suitable solvent, such as isopropanol (IPA), in a clean glass vial.

  • Acid Addition: Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of a solution of hydrochloric acid in IPA to the stirring solution of the free base.

  • Precipitation: The hydrochloride salt will often precipitate immediately. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold IPA.

  • Drying: Dry the resulting white solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 2: Crystallization and Crystal Growth

Obtaining high-quality single crystals is the most crucial, and often most challenging, step in a successful crystal structure determination. The quality of the final structural data is directly dependent on the quality of the crystal.[6]

Principles of Crystallization

Crystallization is the process of forming a solid crystalline structure from a solution. The goal is to create a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby driving the formation of a solid phase. The key is to approach this state slowly, allowing for the ordered arrangement of molecules into a single crystal lattice rather than rapid precipitation into an amorphous or polycrystalline powder.[6]

Experimental Protocols for Crystallization

Several techniques can be employed to grow single crystals. It is often necessary to screen multiple methods and solvent systems to find the optimal conditions.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the salt in a suitable solvent (e.g., ethanol/water mixture).

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap or parafilm containing a few small pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion (Liquid):

    • Dissolve the salt in a "good" solvent in which it is readily soluble.

    • Place this solution in a small, open inner vial.

    • Place the inner vial into a larger, sealed outer vial containing a "poor" solvent (an anti-solvent) in which the salt is insoluble, but which is miscible with the good solvent.

    • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the salt and inducing crystallization.

Crystallization_Methods cluster_0 Slow Evaporation cluster_1 Vapor Diffusion cluster_2 Cooling a1 Saturated Solution a2 Solvent Evaporates a1->a2 a3 Supersaturation -> Crystals a2->a3 b1 Solution in 'Good' Solvent b2 Diffusion of 'Poor' Solvent Vapor b1->b2 b3 Solubility Decreases -> Crystals b2->b3 c1 Solution at High Temp c2 Slow Cooling c1->c2 c3 Solubility Decreases -> Crystals c2->c3

Caption: Overview of common laboratory crystallization techniques.

Part 3: Crystal Structure Determination and Analysis

Once suitable crystals are obtained, their internal structure can be elucidated using diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[7]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically <0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration, and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray spots.[8]

  • Data Processing: The raw diffraction images are processed to integrate the spot intensities and determine the unit cell parameters.[9]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[10]

Case Study: Hypothetical Data for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol Dihydrochloride

The following table summarizes hypothetical crystallographic data that would be obtained from a successful SC-XRD experiment.

ParameterHypothetical Value
Chemical formulaC₈H₂₀N₂O · 2(HCl)
Formula weight233.18
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.54, 8.21, 14.33
α, β, γ (°)90, 105.2, 90
Volume (ų)1195.1
Z (molecules/unit cell)4
Calculated density (g/cm³)1.295
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Analysis of such a structure would reveal key details, such as the protonation state of the piperazine nitrogens and the extensive network of hydrogen bonds between the organic cation, the chloride anions, and the hydroxyl group, which dictates the crystal packing and overall stability.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for pharmaceutical analysis, used for phase identification, purity assessment, and crystallinity determination.[11][12] Unlike SC-XRD, which requires a single crystal, PXRD is performed on a bulk powder sample, providing a fingerprint of the crystalline material.[13]

Experimental Protocol:

  • Sample Preparation: A small amount (10-20 mg) of the crystalline salt powder is gently packed into a sample holder.[14]

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is unique to a specific crystalline form. The peak positions are determined by the unit cell dimensions (according to Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell.[13]

Comparative Analysis: Different salts of the same API will produce distinct PXRD patterns, allowing for unambiguous identification.

Salt FormCharacteristic 2θ Peaks (Hypothetical)
Dihydrochloride12.5°, 15.8°, 20.1°, 22.9°, 25.2°
Succinate10.2°, 18.5°, 21.0°, 24.6°, 28.1°
Tartrate8.9°, 14.2°, 19.8°, 23.5°, 26.7°

Part 4: Physicochemical Characterization of Salts

Beyond crystal structure, a comprehensive comparison requires evaluating the bulk properties of the salts, which are critical for formulation and stability.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of materials, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[15][16]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It reveals thermal events like melting (endotherm) and crystallization (exotherm).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] It is used to quantify solvent/water content and determine decomposition temperatures.[17]

Experimental Protocols:

  • DSC: Accurately weigh 2-5 mg of the salt into an aluminum pan, seal it, and place it in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • TGA: Accurately weigh 5-10 mg of the salt into a ceramic or platinum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

Salt FormMelting Point (DSC, °C)Decomposition Onset (TGA, °C)Weight Loss below 120°C (TGA)
Dihydrochloride215.5240.10.2% (Anhydrous)
Succinate178.2210.80.1% (Anhydrous)
Tartrate195.3225.44.5% (Monohydrate)
Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][19] It is a critical parameter, as moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation.[20]

Dynamic Vapor Sorption (DVS): DVS is an advanced gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[21]

Experimental Protocol:

  • Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) to establish a baseline mass.

  • Subject the sample to a pre-defined humidity program (e.g., a stepwise increase from 0% to 95% RH and back down to 0% RH).

  • The instrument records the mass change at each RH step, allowing for the classification of hygroscopicity according to standards such as the European Pharmacopoeia.[21]

Salt_Selection_Decision_Tree start Characterized Salts q1 Is it Crystalline? start->q1 q2 Sufficiently Soluble? q1->q2 Yes out1 Reject (Amorphous) q1->out1 No q3 Acceptable Hygroscopicity? (<2% uptake at 80% RH) q2->q3 Yes out2 Reject (Poor Solubility) q2->out2 No q4 High Thermal Stability? (Tm > 150°C) q3->q4 Yes out3 Reject (Hygroscopic) q3->out3 No out4 Reject (Low Melting Point) q4->out4 No final Select as Lead Candidate q4->final Yes

Caption: Decision tree for optimal salt form selection.

Part 5: Comparative Analysis and Discussion

A head-to-head comparison of the data allows for an informed, evidence-based decision on the most promising salt form for further development.

PropertyDihydrochloride SaltSuccinate SaltTartrate Salt (Monohydrate)
Crystallinity High, sharp PXRD peaksHigh, sharp PXRD peaksHigh, sharp PXRD peaks
Thermal Stability High (Tm = 215.5°C)Moderate (Tm = 178.2°C)High (Tm = 195.3°C)
Hygroscopicity Slightly hygroscopic (<2% uptake at 80% RH)Non-hygroscopic (<0.2% uptake at 80% RH)Hygroscopic (>2% uptake at 80% RH)
Solubility (Aq.) Very HighModerateHigh
Structure-Property Link Strong ion-pairing and H-bonding lead to high melting point.Weaker intermolecular forces result in a lower melting point.Presence of water in the lattice contributes to higher hygroscopicity.

Recommendations for Drug Development:

  • The Succinate salt emerges as a strong candidate due to its excellent combination of high crystallinity, good thermal stability, and non-hygroscopic nature. Its moderate solubility may be advantageous for controlled-release oral dosage forms.[2]

  • The Dihydrochloride salt is also a viable option, particularly if maximum aqueous solubility is required (e.g., for an intravenous formulation). Its slight hygroscopicity is manageable with standard packaging and handling procedures.

  • The Tartrate salt , in its hydrated form, is less desirable due to its hygroscopicity, which could present challenges with stability and manufacturability.[19]

Conclusion

The comprehensive analysis of crystal structure and physicochemical properties is indispensable in modern pharmaceutical development. This guide has detailed the integrated workflow—from synthesis and salt screening to in-depth characterization—required to compare different salt forms of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol. The experimental data, even when hypothetical, illustrates how a systematic, data-driven approach allows researchers to establish critical structure-property relationships. By leveraging techniques such as SC-XRD, PXRD, DSC, TGA, and DVS, scientists can select a salt form with the optimal balance of stability, solubility, and manufacturability, thereby de-risking the development process and accelerating the path to a safe and effective medicine.

References

  • PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • ACS Publications. (2012, December 12). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Springer. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

  • ACS Publications. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

  • C-Therm. (2022, June 2). Thermal Analysis of Molten Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA/DSC analysis for cp determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(THIOPHEN-2-YL)ETHAN-1-OL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Retrieved from [Link]

  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved from [Link]

  • University of Oslo. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt Screening and Selection. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • ResearchGate. (2016, August 20). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

Sources

Comparative Guide: 1-Ethyl vs. 1-Methyl Piperazine Scaffolds in Drug Design

[1]

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a critical linker and pharmacophore in therapeutics ranging from antipsychotics (e.g., clozapine) to kinase inhibitors (e.g., imatinib) and PDE5 inhibitors (e.g., sildenafil).[1]

This guide objectively compares the two most common N-substitutions: 1-Methylpiperazine and 1-Ethylpiperazine .[1] While often treated as interchangeable bioisosteres, the addition of a single methylene group (–CH₂–) induces distinct shifts in lipophilicity, steric volume, and metabolic trajectory.

Key Takeaway: The transition from N-methyl to N-ethyl is rarely a driver of primary potency but is a powerful tool for fine-tuning pharmacokinetics (PK) , modulating blood-brain barrier (BBB) penetration , and navigating intellectual property (IP) landscapes.[1]

Physicochemical & Structural Profiling[1]

The choice between a methyl and ethyl group fundamentally alters the physicochemical landscape of the ligand.

Table 1: Comparative Physicochemical Metrics[1]
Feature1-Methyl Piperazine Scaffold1-Ethyl Piperazine ScaffoldImpact on Drug Design
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molEthyl adds slight steric demand; may clash in tight pockets but generally tolerated.[1]
Lipophilicity (

cLogP)
Baseline+0.5 (approx)Ethyl increases permeability and non-specific binding; decreases aqueous solubility.[1]
Basicity (pKa) ~9.0 - 9.2~9.1 - 9.3Negligible difference; both remain protonated at physiological pH.[1]
Metabolic Liability High (N-demethylation)High (N-deethylation)Both are oxidative hotspots; products differ in toxicity (see Section 4).[1]
Solubility HigherLowerMethyl is preferred for formulating salts of highly lipophilic drugs.

Biological Activity & SAR Analysis[1][2][3][4][5][6]

Case Study: PDE5 Inhibitors (Sildenafil vs. Vardenafil)

A classic comparative study exists between Sildenafil (Viagra™), which utilizes an N-methyl piperazine, and Vardenafil (Levitra™), which utilizes an N-ethyl piperazine.[1]

  • Observation: Vardenafil is approximately 20-fold more potent than Sildenafil against PDE5.[2]

  • Mechanistic Reality: Structural studies reveal the potency difference is driven primarily by the core heterocyclic ring (imidazo-triazinone in Vardenafil vs. pyrazolo-pyrimidinone in Sildenafil), not the piperazine tail.[1]

  • Direct Comparison: Synthetic swapping confirms that "Methyl-Vardenafil" and "Ethyl-Vardenafil" have nearly identical IC50 values.[1]

  • Strategic Insight: The N-ethyl group in Vardenafil likely serves to modulate solubility and patentability rather than binding affinity.[1]

Receptor Selectivity (Dopamine D2/D3)

In GPCR ligands, the N-substituent can dictate selectivity.[1] Research on D3 receptor antagonists indicates that extending from methyl to ethyl can improve selectivity by exploiting small hydrophobic sub-pockets, whereas larger groups (propyl, benzyl) often lead to a loss of affinity due to steric clashes.[1]

Metabolic Fate & Toxicity Implications[1][8]

Both scaffolds undergo oxidative dealkylation via CYP450 enzymes (primarily CYP3A4 and CYP2D6).[1] However, the toxicological byproducts differ.

Metabolic Pathway Visualization[1]

MetabolicPathwaycluster_methylN-Methyl Dealkylationcluster_ethylN-Ethyl DealkylationParentParent Drug(Tertiary Amine)CYPCYP450(Oxidation)Parent->CYPIntermediateUnstableCarbinolamineCYP->IntermediateMethylPathN-MethylScaffoldFormaldehydeFormaldehyde(HCHO)Genotoxic RiskIntermediate->FormaldehydeIf R=MethylAcetaldehydeAcetaldehyde(CH3CHO)Cellular IrritantIntermediate->AcetaldehydeIf R=EthylProductSecondary AmineMetaboliteIntermediate->ProductSpontaneousCollapseMethylPath->FormaldehydeReleasesEthylPathN-EthylScaffoldEthylPath->AcetaldehydeReleases

Figure 1: Comparative oxidative dealkylation pathways.[1][3] Note the divergence in reactive aldehyde byproducts.

Safety Considerations
  • N-Methyl: Generates formaldehyde.[1][3][4] While toxic, cells possess robust formaldehyde dehydrogenase systems. However, high-dose drugs with rapid turnover can saturate these pathways.[1]

  • N-Ethyl: Generates acetaldehyde.[1][4] This is generally less genotoxic than formaldehyde but can cause "hangover-like" cellular stress (flushing, nausea) if ALDH enzymes are inhibited or saturated.[1]

Experimental Protocols

To validate the activity of these scaffolds, the following protocols are recommended. These are designed to be self-validating systems.[1]

Synthesis: Reductive Amination (General Procedure)

This protocol introduces the N-alkyl group to a secondary piperazine intermediate.[1]

Reagents:

  • Secondary Piperazine Intermediate (1.0 eq)[1]

  • Aldehyde: Formaldehyde (37% aq.) for Methyl; Acetaldehyde for Ethyl (1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Dichloroethane (DCE) or THF[1]

Workflow:

  • Dissolution: Dissolve the piperazine intermediate in DCE under an inert atmosphere (N₂).

  • Imine Formation: Add the appropriate aldehyde. Stir for 30 minutes at Room Temperature (RT). Checkpoint: Monitor by TLC for disappearance of amine.

  • Reduction: Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

  • Quench: Stir for 4-12 hours. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Biological Assay: IC50 Determination (Generic Kinase/Receptor)

Objective: Determine if the steric bulk of the ethyl group affects binding affinity.

  • Preparation: Prepare 10 mM stock solutions of both N-Methyl and N-Ethyl analogs in DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution (10 points) starting from 10 µM down to 0.5 nM.

  • Incubation: Incubate with the target protein (e.g., kinase or GPCR membrane prep) and radioligand/substrate for 60 mins at RT.

  • Readout: Measure fluorescence/radioactivity.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    [1]
    
  • Validation: If the IC50 ratio (Ethyl/Methyl) is between 0.5 and 2.0, the group is likely solvent-exposed.[1] If Ratio > 10, the pocket is sterically restricted.

Strategic Decision Logic

When should you choose Ethyl over Methyl? Use this decision tree.

DecisionTreeStartPiperazine Scaffold SelectionSolubilityIs Aqueous Solubility Limiting?Start->SolubilityPocketIs the Binding PocketSterically Constrained?Solubility->PocketNoMethylSelect N-METHYL(Low steric, High solubility)Solubility->MethylYes (Methyl is more polar)BBBIs BBB Penetration Required?Pocket->BBBNoPocket->MethylYes (Ethyl may clash)IPIs N-Methyl Prior Art?BBB->IPNo/NeutralEthylSelect N-ETHYL(Higher LogP, IP distinct)BBB->EthylYes (Ethyl increases lipophilicity)IP->MethylNoIP->EthylYes (Break patent)

Figure 2: Strategic decision matrix for scaffold optimization.

References

  • Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) .[1][2] National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023) . MDPI Molecules. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties . National Institutes of Health (NIH). Available at: [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor . National Institutes of Health (NIH). Available at: [Link]

  • N-Dealkylation of Amines: Methods and Mechanisms . MDPI. Available at: [Link][1]

Safety Operating Guide

Technical Guide: Safe Disposal of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, containment, and disposal procedures for 2-(1-Ethylpiperazin-2-yl)ethan-1-ol .

Executive Summary & Chemical Identity

2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a piperazine derivative characterized by a basic nitrogen heterocycle and a hydroxyethyl side chain. Due to the absence of a compound-specific EPA waste code, disposal protocols are derived from Structure-Activity Relationships (SAR) , treating the substance based on its functional groups: organic amine (base) and alcohol.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1]

  • Segregate as Basic Organic Waste .

  • Treat as a potential Corrosive (Skin/Eye Irritant) .

Physicochemical Profile (Estimated via SAR)
PropertyValue / CharacteristicImpact on Disposal
Functional Group Piperazine (2°/3° Amine) + AlcoholBasic pH; potential for nitrosamine formation if mixed with nitrites.
Acidity (pKa) ~9.0 - 10.0 (Basic)Must be segregated from acids to prevent exothermic neutralization.
Water Solubility HighHigh mobility in aquatic environments; strict prohibition on sink disposal.
Flash Point > 60°C (Estimated)Likely Combustible (Class IIIA); store away from oxidizers.

Hazard Characterization & Waste Classification

Before disposal, the waste must be characterized to ensure compliance with the Resource Conservation and Recovery Act (RCRA) .

Hazard Assessment

Based on the piperazine moiety, this compound is classified under the following GHS hazards for disposal purposes:

  • H314/H315: Causes skin irritation or burns (Corrosive).

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

RCRA Waste Classification
  • Characteristic Waste: Likely D002 (Corrosive) if the pH of the aqueous solution is

    
     12.5. Even if pH < 12.5, it is best practice to manage it as Non-Regulated Chemical Waste (NRCW)  with "Basic" hazards.
    
  • P/U List: Not explicitly listed, but must be checked against local state lists which may be more stringent than federal regulations.

Step-by-Step Disposal Protocol

Pre-Disposal Segregation

CRITICAL: Never mix this compound with oxidizing agents (e.g., peroxides, nitric acid) or nitrosating agents , as this can form carcinogenic nitrosamines or cause fires.

Workflow Diagram: Waste Stream Assignment

WasteSegregation Start Waste: 2-(1-Ethylpiperazin-2-yl)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->StreamA SolventCheck Mixed with Solvents? Liquid->SolventCheck PureLiquid Pure Substance SolventCheck->PureLiquid No MixedLiquid Solvent Mixture SolventCheck->MixedLiquid Yes StreamB Stream B: Basic Organic Waste (Tag: Corrosive/Basic) PureLiquid->StreamB HalogenCheck Halogenated Solvents? MixedLiquid->HalogenCheck StreamC Stream C: Halogenated Solvent Waste HalogenCheck->StreamC Yes (e.g., DCM, Chloroform) StreamD Stream D: Non-Halogenated Solvent Waste HalogenCheck->StreamD No (e.g., Methanol, Acetone)

Figure 1: Decision logic for assigning the compound to the correct waste stream.

Containment Procedures
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal containers (aluminum/zinc) as amines can react with them.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields:

      • Chemical Name: "2-(1-Ethylpiperazin-2-yl)ethan-1-ol" (No abbreviations).

      • Hazard Checkbox: [x] Corrosive [x] Toxic.

Neutralization (Optional but Recommended for Large Volumes)

If disposing of large quantities (>1 Liter) of pure liquid, elementary neutralization may be permitted under specific "Elementary Neutralization Unit" exemptions (40 CFR § 260.10), but off-site disposal is preferred to minimize risk.

  • Protocol: Dilute with water (1:10), then slowly add 1M Hydrochloric Acid (HCl) or Acetic Acid until pH reaches 6–9.

  • Warning: This reaction is exothermic. Perform in an ice bath within a fume hood.

Emergency Spill Response

Self-Validating Safety Loop: Before acting, verify you have the correct PPE (Nitrile gloves, safety goggles, lab coat).[3]

Spill Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Contain: Use vermiculite or sand to dike the spill. Do NOT use paper towels (combustible).

  • Absorb: Cover the liquid completely with absorbent material.

  • Collect: Scoop material into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a dilute (5%) acetic acid solution to neutralize amine residues, followed by water.

  • Disposal: Label the debris jar as "Hazardous Waste: Spill Debris (Piperazine derivative)".

References

  • PubChem. (n.d.). Compound Summary: 2-(1-Piperazinyl)ethanol (Analogue).[4] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.